molecular formula C11H10O6 B1211642 Cyclopaldic acid CAS No. 477-99-6

Cyclopaldic acid

カタログ番号: B1211642
CAS番号: 477-99-6
分子量: 238.19 g/mol
InChIキー: BHVGIMSTMICYNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclopaldic acid has been reported in Seiridium cupressi and Penicillium commune with data available.
from Aspergillus duricaulis

特性

CAS番号

477-99-6

分子式

C11H10O6

分子量

238.19 g/mol

IUPAC名

3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde

InChI

InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3

InChIキー

BHVGIMSTMICYNZ-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O

同義語

cyclopaldic acid

製品の起源

United States

Foundational & Exploratory

Natural sources of cyclopaldic acid (e.g., Penicillium, Aspergillus)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopaldic acid, a pentasubstituted isobenzofuranone, is a fungal secondary metabolite with a range of biological activities, including antifungal, phytotoxic, and potential pharmaceutical properties. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its production by fungal species of the Penicillium and Aspergillus genera. The document details the known producing species, quantitative data on its biological effects, and established experimental protocols for its isolation, purification, and characterization. Furthermore, this guide explores the current understanding of its biosynthesis, acknowledging the existing knowledge gaps and proposing avenues for future research. The information is presented to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a mycotoxin that has garnered interest due to its diverse biological activities. Structurally, it is a pentasubstituted isobenzofuranone[1]. First identified as a metabolic product of fungi, it has been shown to exhibit phytotoxicity, contributing to plant diseases, as well as antifungal properties against various plant pathogens[1][2]. The exploration of novel bioactive compounds for drug development has brought natural products like this compound to the forefront of scientific investigation. Understanding its natural sources and production is a critical first step in harnessing its potential. This guide aims to consolidate the current knowledge on the fungal producers of this compound, with a specific focus on species within the Penicillium and Aspergillus genera.

Natural Fungal Producers of this compound

This compound has been isolated from a variety of fungal species. The primary producers belong to the genera Penicillium and Aspergillus, which are ubiquitous molds found in diverse environments.

Penicillium Species

Several species of Penicillium have been identified as producers of this compound. These include:

  • Penicillium commune [3]

  • Penicillium carneum [3]

  • Penicillium mononematosum [3]

  • Penicillium viridicatum [3]

  • Penicillium polonicum [3]

  • Penicillium sp. CRM 1540 : An Antarctic marine sediment isolate[3].

  • Penicillium cyclopium [1]

Aspergillus Species

Certain species within the genus Aspergillus are also known to produce this compound:

  • Aspergillus duricaulis [4]

  • Aspergillus flavus [5]

  • Aspergillus oryzae

It is noteworthy that some of these species, such as Aspergillus flavus, are also prolific producers of other mycotoxins like aflatoxins[5].

Quantitative Data

While specific production yields of this compound from various fungal strains are not extensively reported in the literature, data on its biological activity provides valuable quantitative insights.

Table 1: Antifungal Activity of this compound
Target FungusConcentration (µg/mL)Incubation Time (hours)Growth Inhibition (%)Reference
Macrophomina phaseolina10096>90[3]
Macrophomina phaseolina5096>70[3]
Rhizoctonia solani10096>90[3]
Rhizoctonia solani5096>70[3]
Geotrichum candidum100-40-65[3]
Botrytis cinerea100-40-65[3]
Fusarium solani100-40-65[3]
F. oxysporum f. sp. lycopersici100-40-65[3]

Experimental Protocols

Fungal Culture and Metabolite Production

A general protocol for the cultivation of Penicillium species for the production of secondary metabolites, adapted from the study on Penicillium sp. CRM 1540, is as follows[3]:

  • Strain Reactivation: Reactivate the fungal strain on a suitable agar medium, such as 2% malt extract agar. Incubate at 15°C for 7 days.

  • Liquid Culture Inoculation: Transfer mycelial plugs from the agar plate to Erlenmeyer flasks containing a liquid medium (e.g., 2% malt extract broth).

  • Incubation: Incubate the liquid cultures at 15°C with shaking (150 rpm) for 20 days to allow for the production of secondary metabolites.

Extraction and Isolation of this compound

The following protocol for the extraction and isolation of this compound is based on the methodology described for Penicillium sp. CRM 1540[3].

  • Extraction:

    • Separate the fungal biomass from the culture broth by vacuum filtration.

    • Perform a liquid-liquid extraction of the culture medium with ethyl acetate (EtOAc) at a 3:1 ratio. Repeat this process five times.

    • Remove the solvent from the combined organic phases under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Dissolve the crude extract in methanol to a concentration of 60 mg/mL.

    • Subject aliquots of the dissolved extract to reversed-phase High-Performance Liquid Chromatography (HPLC) for fractionation. A C8 column is suitable for this purpose.

    • Collect fractions at regular intervals.

  • Purification and Identification:

    • Combine fractions containing the compound of interest based on UPLC-DAD-QTOF analysis.

    • Further purify the selected fractions to yield pure this compound.

    • Confirm the structure of the isolated compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESIMS). The molecular formula of this compound is C₁₁H₁₀O₆[3].

Quantification of this compound by HPLC

A general workflow for the quantification of this compound in a fungal extract is outlined below.

Caption: Workflow for HPLC Quantification of this compound.

Biosynthesis of this compound

The biosynthesis of many fungal secondary metabolites, including mycotoxins, is often governed by a set of genes co-located in a biosynthetic gene cluster (BGC). These clusters typically contain a backbone enzyme, such as a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS), along with tailoring enzymes that modify the initial scaffold to produce the final complex molecule.

While the specific biosynthetic pathway and gene cluster for this compound have not yet been fully elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are synthesized by the repeated condensation of acetyl-CoA and malonyl-CoA units, a process catalyzed by PKSs.

Hypothetical Biosynthetic Pathway

A hypothetical pathway for the biosynthesis of this compound would likely involve a Type I iterative PKS. This large, multifunctional enzyme would catalyze the assembly of a polyketide chain from precursor units. Subsequent enzymatic reactions, likely catalyzed by tailoring enzymes encoded within the same gene cluster (e.g., oxidases, reductases, and cyclases), would then modify and cyclize the polyketide intermediate to form the final this compound structure.

G cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modification Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Chain Assembly Oxidases Oxidases Reductases Reductases Oxidases->Reductases Tailoring Reactions Cyclases Cyclases Reductases->Cyclases Tailoring Reactions Cyclopaldic_Acid Cyclopaldic_Acid Cyclases->Cyclopaldic_Acid Tailoring Reactions Polyketide Intermediate->Oxidases Tailoring Reactions

Caption: Hypothetical Biosynthetic Pathway of this compound.

Future Research Directions

The elucidation of the this compound biosynthetic pathway presents a significant opportunity for future research. Key areas of investigation should include:

  • Genome Mining: Bioinformatic analysis of the genomes of known this compound-producing Penicillium and Aspergillus strains to identify putative PKS genes and associated gene clusters.

  • Gene Knockout and Heterologous Expression: Functional characterization of candidate genes through targeted gene deletion in the native producers or heterologous expression of the putative BGC in a model fungal host.

  • Biochemical Characterization: In vitro assays with purified enzymes from the identified BGC to confirm their specific roles in the biosynthetic pathway.

Conclusion

This compound is a bioactive fungal metabolite with potential applications in agriculture and medicine. Its production is primarily attributed to various species of Penicillium and Aspergillus. While methods for its isolation and characterization are well-established, and there is growing data on its biological activity, a significant knowledge gap exists concerning its biosynthesis at the genetic and enzymatic levels. Further research into the biosynthetic pathway of this compound will not only enhance our fundamental understanding of fungal secondary metabolism but could also pave the way for the biotechnological production of this and related compounds through metabolic engineering. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural product.

References

Cyclopaldic Acid: A Non-Specific Phytotoxin Inducing Cellular Disarray in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Cyclopaldic acid (CA), a pentasubstituted isobenzofuranone, is a secondary metabolite produced by various fungal species, including those from the genera Penicillium, Aspergillus, and Seiridium.[1] Initially recognized for its role in the canker disease of cypress trees, extensive research has revealed its potent, non-specific phytotoxicity across a broad range of plant species.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, physiological effects, and cellular targets of this compound in plants. It synthesizes quantitative data from studies on the model plant Arabidopsis thaliana and corroborates these findings with evidence from other affected species. Detailed experimental protocols and visual representations of the key signaling pathways are provided to support further research and potential applications in herbicide and pesticide development.

Introduction to this compound

This compound is a well-characterized fungal metabolite that plays a significant role in plant-pathogen interactions.[1] Its non-specific nature makes it a powerful tool for studying plant defense responses and a potential lead compound for the development of broad-spectrum herbicides.[2] The phytotoxicity of CA manifests as a range of symptoms including leaf chlorosis, necrosis, and growth inhibition.[2] These macroscopic effects are the result of a cascade of events at the cellular and molecular level, initiated by the disruption of fundamental physiological processes.

Phytotoxic Effects Across Plant Species

The non-specific phytotoxicity of this compound has been documented in both monocot and dicot plants. While the most detailed molecular studies have been conducted in Arabidopsis thaliana, visible symptoms of toxicity have been confirmed in several other species.

Quantitative Analysis of Phytotoxicity in Arabidopsis thaliana**

Studies using the model organism Arabidopsis thaliana have provided a quantitative understanding of the dose-dependent effects of this compound.

ParameterConcentrationObservation TimeResultSource
Stem and Root Length 10 µM7 daysSignificant reduction in both stem and root length.[3]
100 µM7 daysMore pronounced reduction in both stem and root length.[3]
Leaf Chlorosis 10 µM24 hoursFormation of chlorotic areas on detached leaves.[3]
100 µM24 hoursIncreased size and severity of chlorotic areas.[3]
Ion Leakage 10 µM6 hoursIncreased electrolyte leakage from leaf tissues.[3]
100 µM6 hoursSubstantially increased electrolyte leakage.[3]
10 µM24 hoursContinued increase in electrolyte leakage over time.[3]
100 µM24 hoursHigh levels of electrolyte leakage, indicating severe membrane damage.[3]
Membrane-Lipid Peroxidation (MDA content) 10 µM6 hoursIncreased levels of malondialdehyde, an indicator of lipid peroxidation.[3]
100 µM6 hoursSignificantly higher MDA levels compared to the lower concentration.[3]
10 µM24 hoursFurther increase in MDA content.[3]
100 µM24 hoursPronounced lipid peroxidation.[3]
Plasma Membrane H⁺-ATPase Activity 10 µMin vitroInhibition of ATP-phosphohydrolytic activity.[3]
100 µMin vitroStronger inhibition of H⁺-ATPase activity.[3]
Observed Phytotoxicity in Other Plant Species

The phytotoxic effects of this compound are not limited to Arabidopsis. Similar symptoms have been observed in a variety of other plants, confirming its broad-spectrum activity.

Plant SpeciesConcentration RangeObserved EffectsSource
Cypress (Cupressus spp.)10–100 µg/mLMarked leaf chlorosis and necrosis in severed twigs; loss of electrolytes from shoot tissues.[2]
Tomato (Lycopersicon esculentum)10–100 µg/mLWilting, chlorosis, and necrosis in cuttings.[2]
Oat (Avena sativa)10–100 µg/mLChlorosis and necrosis in cuttings.[2]
Mung Bean (Vigna radiata)10–100 µg/mLChlorosis and necrosis in cuttings.[2]

Mechanism of Action: A Multi-Target Approach

This compound exerts its phytotoxic effects by targeting multiple subcellular locations and disrupting several key cellular processes. This multi-pronged attack leads to a rapid breakdown of cellular homeostasis and ultimately, cell death.

The primary targets of this compound include:

  • Plasma Membrane: Inhibition of the plasma membrane H⁺-ATPase, leading to depolarization of the transmembrane potential.[2][3]

  • Mitochondria: Disruption of the mitochondrial network and induction of reactive oxygen species (ROS) overproduction.[2][3]

  • Vacuole: Disaggregation of the tonoplast, the vacuolar membrane, which triggers vacuole-mediated programmed cell death (PCD) and autophagy.[2][3]

These direct effects initiate a cascade of downstream signaling events that amplify the cellular damage.

Cyclopaldic_Acid_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_mitochondria Mitochondria cluster_vacuole Vacuole CA This compound PM_ATPase H⁺-ATPase Inhibition CA->PM_ATPase Mito_Disrupt Mitochondrial Network Disruption CA->Mito_Disrupt Tono_Disrupt Tonoplast Disaggregation CA->Tono_Disrupt Depolarization Membrane Depolarization PM_ATPase->Depolarization Ion_Leakage Ion Leakage Depolarization->Ion_Leakage PCD Vacuole-Mediated PCD & Autophagy Depolarization->PCD ROS ROS Overproduction Mito_Disrupt->ROS ROS->PCD Tono_Disrupt->PCD

Caption: Multi-target mechanism of this compound in plant cells.

Signaling Pathways Activated by this compound

The cellular damage induced by this compound triggers a complex network of signaling pathways associated with plant defense and stress responses. Quantitative real-time PCR (qRT-PCR) experiments have shown that this compound elicits the transcription of key genes involved in:

  • Immune Response: Upregulation of genes that regulate the immune response to necrotrophic fungi.[3]

  • Hormone Biosynthesis: Induction of genes related to the biosynthesis of jasmonate, ethylene, and salicylic acid, which are key hormones in plant defense signaling.[3]

  • Senescence and Programmed Cell Death (PCD): Activation of genes that mediate senescence and PCD, leading to a controlled dismantling of the cell.[3][4]

Signaling_Pathways CA This compound (Cellular Damage) Hormone Hormone Biosynthesis (JA, ET, SA) CA->Hormone Immunity Immune Response Genes (vs. Necrotrophs) CA->Immunity PCD_Sen Senescence & PCD Genes CA->PCD_Sen Response Plant Defense & Cell Death Hormone->Response Immunity->Response PCD_Sen->Response

Caption: Signaling pathways activated by this compound-induced stress.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytotoxicity. The following protocols are based on studies conducted on Arabidopsis thaliana and can be adapted for other plant species.

General Phytotoxicity Assay (Leaf Disc/Cutting)

This protocol provides a framework for observing macroscopic symptoms of phytotoxicity.

Experimental_Workflow_General start Plant Material (Leaf Discs/Cuttings) treatment Incubate with This compound (Various Concentrations) start->treatment incubation Incubate under Controlled Conditions (e.g., 24-48h) treatment->incubation observation Observe & Quantify Symptoms (Chlorosis, Necrosis) incubation->observation end Data Analysis observation->end

Caption: Generalized workflow for assessing phytotoxicity.

  • Plant Material: Collect leaf discs of a uniform size or prepare cuttings from healthy, mature plants.

  • Treatment: Place the plant material in a multi-well plate or petri dish containing a solution of this compound at various concentrations (e.g., 10 µM, 100 µM). Include a solvent control.

  • Incubation: Incubate the plates under controlled light and temperature conditions for a specified period (e.g., 24 to 72 hours).

  • Observation: Visually assess and photograph the development of symptoms such as chlorosis and necrosis. The affected area can be quantified using image analysis software.

Ion Leakage Assay

This assay measures the integrity of the plasma membrane.

  • Sample Preparation: Collect leaf discs and rinse them thoroughly with deionized water.

  • Treatment: Place a set number of leaf discs into a tube containing a known volume of deionized water and the desired concentration of this compound.

  • Measurement 1: After a specific incubation period (e.g., 6 hours), measure the electrical conductivity of the solution.

  • Total Ion Measurement: Boil the samples to cause complete cell lysis and release all electrolytes.

  • Measurement 2: After cooling to room temperature, measure the final conductivity.

  • Calculation: Express ion leakage as a percentage of the final conductivity.

Membrane-Lipid Peroxidation (MDA) Assay

This assay quantifies oxidative damage to lipids.

  • Homogenization: Homogenize leaf tissue, previously treated with this compound, in a solution of 0.1% trichloroacetic acid (TCA).[2]

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.[2]

  • Reaction: Mix the supernatant with a solution of 0.5% thiobarbituric acid (TBA) in 20% TCA.[2]

  • Incubation: Incubate the mixture at 95°C for 25 minutes.[2]

  • Measurement: Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm.[2]

  • Calculation: Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.

Plasma Membrane H⁺-ATPase Activity Assay

This in vitro assay measures the activity of a key plasma membrane enzyme.

  • Isolation of Plasma Membrane Vesicles: Isolate highly purified plasma membrane vesicles from root tissue using aqueous two-phase partitioning.[2]

  • Pre-incubation: Pre-incubate the membrane vesicles with this compound (e.g., 10 or 100 µM) or a known inhibitor like vanadate for 10 minutes.[2]

  • Reaction Initiation: Start the reaction by adding ATP.

  • Measurement: Determine the rate of ATP hydrolysis by quantifying the release of inorganic phosphate using a colorimetric assay.[2]

Conclusion and Future Directions

This compound is a potent, non-specific phytotoxin that disrupts multiple fundamental cellular processes in plants, leading to programmed cell death. Its well-documented effects on the plasma membrane, mitochondria, and vacuole, coupled with the activation of complex defense signaling pathways, make it a valuable subject for research in plant pathology and physiology. For drug development professionals, the multi-target mechanism of this compound presents an interesting model for the design of novel, broad-spectrum herbicides that may be less prone to the development of resistance.

Future research should focus on obtaining more detailed quantitative data on the effects of this compound in a wider range of agronomically important plant species. A deeper understanding of the molecular interactions between this compound and its cellular targets could pave the way for the development of more targeted and effective agrochemicals.

References

Physical and chemical stability of cyclopaldic acid under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Physical and Chemical Stability of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the physical and chemical stability of cyclopaldic acid, a bioactive fungal metabolite with recognized phytotoxic, insecticidal, and antifungal properties.[1][2] This document is intended for researchers, scientists, and drug development professionals who are investigating the potential applications of this compound and require a thorough understanding of its stability profile under various laboratory conditions.

This compound, a benzofuran derivative with the molecular formula C₁₁H₁₀O₆ and a molecular weight of 238 Da, possesses a unique chemical structure that includes aldehyde and carboxylic acid functional groups.[3] These reactive moieties, while contributing to its biological activity, also render the molecule susceptible to degradation under certain environmental conditions. A comprehensive understanding of its stability is therefore paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the design of accurate analytical methods.

Predicted Physicochemical Properties and Stability Profile

While specific experimental data on the stability of this compound is limited in the public domain, its chemical structure allows for the prediction of its behavior under various stress conditions. The presence of aldehyde, carboxylic acid, and a benzofuran core suggests potential degradation pathways that are crucial to consider in a laboratory setting.

General Properties
PropertyPredicted Value/CharacteristicRationale
Appearance White crystalline solidBased on descriptions from isolation studies.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol, ethyl acetate). Limited solubility in nonpolar solvents and water.The presence of polar functional groups (carboxylic acid, aldehyde, hydroxyl) suggests solubility in polar solvents. The overall aromatic structure limits water solubility.
Melting Point Expected to be relatively high.Crystalline solids with intermolecular hydrogen bonding potential (due to the carboxylic acid) typically have higher melting points.
Predicted Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] Based on the functional groups present in this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The ester linkage within the lactone ring, if present, and the potential for decarboxylation of the carboxylic acid group under acidic or basic conditions could be points of hydrolytic instability.

  • Oxidation: The aldehyde group is highly susceptible to oxidation, which could lead to the formation of a carboxylic acid. The phenolic hydroxyl group and the electron-rich benzofuran ring are also potential sites for oxidative degradation.

  • Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical-mediated reactions involving the aromatic ring and the aldehyde group.

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation, as well as potentially induce decarboxylation or other rearrangements.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted according to established guidelines. These studies involve subjecting a solution or solid sample of this compound to various stress conditions.

General Forced Degradation Protocol

A general workflow for conducting a forced degradation study on this compound is outlined below.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution prep_acid Acidic Solution (e.g., 0.1 M HCl) start->prep_acid prep_base Basic Solution (e.g., 0.1 M NaOH) start->prep_base prep_ox Oxidative Solution (e.g., 3% H2O2) start->prep_ox prep_neutral Neutral Solution (e.g., Water/Buffer) start->prep_neutral stress_thermal Thermal Stress (Solid & Solution) Elevated Temp. start->stress_thermal:f0 stress_acid Acid Hydrolysis Elevated Temp. prep_acid->stress_acid:f0 stress_base Basic Hydrolysis Elevated Temp. prep_base->stress_base:f0 stress_ox Oxidation Room Temp. prep_ox->stress_ox:f0 stress_photo Photolytic Exposure UV/Vis Light prep_neutral->stress_photo:f0 analysis Stability-Indicating HPLC-UV/MS Analysis stress_acid:f1->analysis stress_base:f1->analysis stress_ox:f1->analysis stress_photo:f1->analysis stress_thermal:f1->analysis characterization Characterization of Degradants (MS/MS, NMR) analysis->characterization mass_balance Mass Balance Calculation analysis->mass_balance

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

Detailed Methodologies

2.2.1. Materials and Reagents:

  • This compound (pure reference standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, pH meter, and volumetric glassware

2.2.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

  • Mass Spectrometer (MS) detector (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation of degradation products.

  • Photostability chamber

  • Temperature-controlled ovens and water baths

2.2.3. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Heat the solid drug substance and a solution at 80°C for 48 hours.

2.2.4. Sample Analysis:

Samples from each stress condition should be analyzed at appropriate time points. The analysis would be performed using a stability-indicating HPLC method.

2.2.5. Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method would be developed to separate this compound from its potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. MS detection would be used for identification.

Predicted Stability Data

The following tables summarize the expected outcomes of forced degradation studies on this compound.

Table 1: Summary of Predicted Degradation of this compound under Forced Conditions
Stress ConditionExpected ObservationPotential Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C) Moderate degradationProducts of lactone ring opening, decarboxylation.
Basic Hydrolysis (0.1 M NaOH, 60°C) Significant degradationProducts of lactone ring opening, potential rearrangements.
Oxidative (3% H₂O₂, RT) Significant degradationOxidation of the aldehyde to a carboxylic acid, hydroxylation of the aromatic ring.
Photolytic (UV/Vis light) Moderate degradationProducts of photodecomposition, potentially involving the aldehyde and aromatic ring.
Thermal (80°C, solid & solution) Minor to moderate degradationAcceleration of hydrolysis and oxidation, potential decarboxylation.
Table 2: Hypothetical HPLC Data for this compound and its Degradation Products
PeakRetention Time (min)IdentityUV λmax (nm)[M+H]⁺ (m/z)
15.2Degradant 1 (Oxidized)254, 310255
28.7This compound254, 320239
310.1Degradant 2 (Hydrolyzed)250257

Visualization of Potential Degradation Pathways

The following diagram illustrates the predicted chemical transformations that this compound may undergo under various stress conditions.

Cyclopaldic_Acid_Degradation cluster_degradation Potential Degradation Pathways CA This compound (C11H10O6) Oxidation Oxidation Product (Aldehyde to Carboxylic Acid) CA->Oxidation Oxidizing Agent (e.g., H2O2) Hydrolysis Hydrolysis Product (Lactone Ring Opening) CA->Hydrolysis Acid or Base (H+ or OH-) Photodegradation Photodegradation Products (Ring Cleavage/Rearrangement) CA->Photodegradation UV/Visible Light Decarboxylation Decarboxylation Product CA->Decarboxylation Heat

Caption: Predicted degradation pathways of this compound under different stress conditions.

Conclusion

While experimental data on the stability of this compound is not yet widely available, its chemical structure provides a strong basis for predicting its stability profile. The presence of reactive functional groups, namely the aldehyde and carboxylic acid moieties, suggests that this compound is likely to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. The information and proposed methodologies presented in this technical guide offer a foundational framework for researchers to design and execute robust stability studies. A thorough understanding of the physical and chemical stability of this compound is a critical step in unlocking its full potential as a therapeutic agent or a valuable chemical scaffold. Further experimental investigation is highly encouraged to validate these predictions and establish a comprehensive stability profile for this promising natural product.

References

Cyclopaldic Acid: A Technical Guide to Fungal Producers, Habitats, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known fungal producers of cyclopaldic acid, their diverse habitats, and the methodologies for its extraction, purification, and quantification. This compound, a bioactive fungal metabolite, has garnered interest for its potential applications in agriculture and pharmacology. This document aims to serve as a valuable resource for professionals engaged in natural product discovery and development.

Fungal Producers of this compound and Their Ecological Niches

This compound is produced by a variety of fungal species belonging to several genera, most notably Penicillium, Aspergillus, Pestalotiopsis, and Seiridium (also known as Diplodia). These fungi occupy a wide range of ecological niches, from extreme environments to plant tissues and food products.

Table 1: Known Fungal Producers of this compound and Their Habitats

Fungal GenusSpeciesHabitat/Source
Penicillium Penicillium sp. CRM 1540Antarctic marine sediment[1]
Penicillium communeCommon indoor and food spoilage fungus[1]
Penicillium carneumCommonly found in meat products
Penicillium mononematosumSoil-borne fungus
Penicillium viridicatumFound in stored grains and other food products
Penicillium polonicumAssociated with food spoilage[1]
Penicillium cyclopiumA common mold found in a variety of environments
Aspergillus Aspergillus duricaulisSoil fungus[2]
Pestalotiopsis Pestalotiopsis sp.Endophytic and pathogenic fungi of plants[1]
Seiridium Seiridium cupressi (Diplodia cupressi)Plant pathogen, causal agent of cypress canker[3]

The diverse habitats of these fungi suggest that this compound may play various ecological roles, including antimicrobial defense and pathogenesis in plants. The isolation of a producing strain from an extreme environment like the Antarctic highlights the potential for discovering novel bioactive compounds from untapped microbial resources.

Quantitative Production of this compound

The production yield of this compound can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. Limited quantitative data is available in the public domain, but some studies provide insights into the production levels.

Table 2: Reported Production Yields of this compound

Fungal SpeciesCulture MediumProduction YieldReference
Penicillium sp. CRM 15402% Malt Extract Liquid Medium44.6 mg from 363.90 mg of crude extract[4]

Note: The yield from Penicillium sp. CRM 1540 is reported as the mass of purified this compound obtained from a given mass of the initial crude extract, not as a volumetric yield from the culture.

Optimizing fermentation parameters such as medium composition, temperature, pH, and aeration is crucial for enhancing the production of this compound for research and potential commercial applications.

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing fungi, followed by the extraction, purification, and quantification of the compound.

Fungal Cultivation for this compound Production

The following protocol is based on the cultivation of Penicillium sp. CRM 1540.[1]

  • Reactivation of Fungal Strain: The cryopreserved fungal strain is reactivated by culturing on 2% malt extract agar plates.

  • Incubation: The plates are incubated at 15°C for 7 days.

  • Inoculation of Liquid Culture: Three plugs of mycelium and agar (5 mm x 5 mm) are transferred from the agar plate to 250 mL Erlenmeyer flasks, each containing 150 mL of 2% malt extract liquid medium.

  • Fermentation: The flasks are incubated at 15°C on a rotary shaker at 150 rpm for 20 days to allow for the production of secondary metabolites, including this compound.

G cluster_0 Fungal Cultivation reactivation Reactivation of Fungal Strain (2% Malt Extract Agar) incubation_agar Incubation (15°C, 7 days) reactivation->incubation_agar inoculation Inoculation of Liquid Culture (2% Malt Extract Broth) incubation_agar->inoculation fermentation Fermentation (15°C, 150 rpm, 20 days) inoculation->fermentation

Fungal Cultivation Workflow
Extraction and Purification of this compound

The following protocol is a general method for the extraction and purification of this compound from fungal cultures.

  • Separation of Biomass and Culture Medium: After fermentation, the fungal biomass is separated from the liquid culture medium by vacuum filtration.

  • Liquid-Liquid Extraction: The culture medium is subjected to liquid-liquid extraction with ethyl acetate (EtOAc) at a ratio of 3:1 (EtOAc:medium). This step is repeated five times to ensure complete extraction of the compound.

  • Concentration of Crude Extract: The solvent from the combined ethyl acetate fractions is removed under reduced pressure to yield the crude extract.

  • Fractionation by Reversed-Phase HPLC: The crude extract is dissolved in methanol and subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) for fractionation. A C8 column is used with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Isolation of this compound: The fractions containing this compound are identified, combined, and dried to yield the pure compound.

G cluster_1 Extraction and Purification filtration Vacuum Filtration (Separate biomass and medium) extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Reduced Pressure) extraction->concentration hplc Reversed-Phase HPLC (C8 column) concentration->hplc isolation Isolation of Pure This compound hplc->isolation

Extraction and Purification Workflow
Quantification of this compound by HPLC-MS/MS

A sensitive and accurate method for the quantification of this compound in complex matrices involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Samples are extracted with a solution of 1% formic acid in acetonitrile.

  • Chromatographic Separation: The separation is performed on a C18 reversed-phase column.

  • Mass Spectrometric Detection: The detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The following MS/MS transitions can be used for this compound: m/z 337/196 and 337/182.

  • Quantification: Quantification is achieved by using an internal standard, such as a fully carbon-13-labeled this compound, to correct for matrix effects.

Biosynthetic Pathway of this compound

A thorough review of the current scientific literature did not yield a well-elucidated and experimentally validated biosynthetic pathway for this compound. Fungal secondary metabolites like this compound are typically synthesized via complex enzymatic pathways, often involving polyketide synthases (PKSs) and a series of tailoring enzymes. The identification of the specific genes and enzymes responsible for the biosynthesis of this compound remains an area for future research. Elucidation of this pathway would be invaluable for metabolic engineering efforts to improve production yields and for the discovery of novel derivatives with enhanced bioactivities.

Conclusion

This technical guide has summarized the current knowledge on the fungal producers of this compound, their habitats, and methods for its production and analysis. While significant progress has been made in identifying producing organisms and developing analytical techniques, a key area for future investigation is the elucidation of the this compound biosynthetic pathway. Such knowledge will be instrumental in unlocking the full potential of this promising natural product for applications in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide on the Initial Toxicity Screening of Cyclopaldic Acid in Plant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of cyclopaldic acid, a phytotoxic metabolite produced by various fungal species, using plant models. This document details the experimental protocols for assessing the phytotoxicity of this compound and presents quantitative data from key studies. Furthermore, it visualizes the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of its mode of action.

Introduction to this compound and its Phytotoxicity

This compound (CA) is a mycotoxin produced by several fungal pathogens, including those from the genera Seiridium and Penicillium.[1][2] It is recognized as a non-specific phytotoxin, capable of inducing toxic effects in a variety of plant species, not limited to the host plants of the producing fungi.[3][4] The toxicological profile of this compound includes insecticidal, fungicidal, and herbicidal properties, making it a subject of interest for its potential applications and environmental impact.[1][4] In plants, CA has been shown to reproduce symptoms of fungal infections, such as leaf chlorosis and necrosis, and to inhibit growth.[4]

Core Toxicological Effects in Plant Models

Initial toxicity screening of this compound in plant models, particularly Arabidopsis thaliana, has revealed several key toxicological effects:

  • Growth Inhibition: CA significantly hampers both stem and root growth in seedlings.[5]

  • Induction of Chlorosis and Necrosis: Treatment with CA leads to the development of chlorotic areas on leaves and a reduction in chlorophyll content.[4][5]

  • Membrane Damage and Ion Leakage: The toxin compromises cell membrane integrity, leading to increased ion leakage.[1][6]

  • Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), such as hydrogen peroxide, leading to membrane-lipid peroxidation.[1][5][6]

  • Programmed Cell Death (PCD) and Autophagy: CA is a potent inducer of vacuole-mediated PCD and autophagy in plant cells.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the phytotoxic effects of this compound.

Table 1: Effects of this compound on Arabidopsis thaliana Seedling Growth and Physiology

ParameterConcentration (µM)Observation TimeEffectReference
Stem and Root Growth1007 daysSignificant reduction[5]
Root H+ Extrusion10 and 10024 hoursInhibition[5]
Chlorotic Lesion Area10 and 10024 hoursConcentration-dependent increase[5]
Chlorophyll Content10 and 1003 daysConcentration-dependent reduction[5]
Ion Leakage (REC %)10 and 1006 and 24 hoursConcentration- and time-dependent increase[5]
Hydrogen Peroxide Production10 and 1006 and 24 hoursConcentration- and time-dependent increase[5]
Malondialdehyde (MDA) Production1006 and 24 hoursTime-dependent increase[5]

Table 2: Antifungal Activity of this compound Against Phytopathogenic Fungi

Fungal SpeciesConcentration (µg/mL)Observation Time (hours)Growth Inhibition (%)Reference
Macrophomina phaseolina10096> 90[2]
Macrophomina phaseolina5096> 70[2]
Rhizoctonia solani10096> 90[2]
Rhizoctonia solani5096> 70[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicity screening of this compound in plant models.

4.1. Plant Material and Growth Conditions

  • Plant Model: Arabidopsis thaliana is a commonly used model organism.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar is standard.

  • Growth Conditions: Plants are typically grown in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-24°C), and light intensity.

4.2. Phytotoxicity Assays

  • Seed Germination Assay:

    • Sterilize seeds with a suitable agent (e.g., ethanol, bleach).

    • Plate seeds on MS medium supplemented with various concentrations of this compound.

    • Incubate under controlled growth conditions.

    • Measure germination rates and seedling growth (root and shoot length) at specified time points.

  • Root Elongation Assay:

    • Germinate seeds on standard MS medium.

    • Transfer seedlings of uniform size to new plates containing MS medium supplemented with different concentrations of this compound.

    • Mark the initial position of the root tip.

    • Measure root elongation after a defined period (e.g., 24-72 hours).

  • Leaf Chlorosis and Necrosis Assay:

    • Apply this compound solutions of varying concentrations to the leaves of mature plants via droplets or spraying.[5]

    • Observe the development of chlorotic and necrotic lesions over several days.[5]

    • Quantify the affected leaf area using image analysis software.

4.3. Biochemical Assays for Oxidative Stress

  • Ion Leakage Measurement:

    • Excise leaf discs from treated and control plants.

    • Float the discs in deionized water and measure the initial electrical conductivity of the solution.

    • Boil the samples to induce maximum ion leakage and measure the final electrical conductivity.

    • Calculate relative electrical conductivity (REC) as an indicator of membrane damage.

  • Hydrogen Peroxide (H₂O₂) Detection:

    • Infiltrate leaf tissues with a 3,3'-diaminobenzidine (DAB) solution.

    • Incubate in the dark to allow for the reaction between DAB and H₂O₂ in the presence of peroxidases, forming a brown precipitate.

    • Destain the leaves to visualize the brown spots indicating H₂O₂ accumulation.[5]

  • Lipid Peroxidation (MDA) Assay:

    • Homogenize plant tissue in a suitable buffer.

    • React the homogenate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored complex (MDA-TBA adduct) spectrophotometrically.

4.4. Cell Viability and Programmed Cell Death (PCD) Analysis

  • Protoplast Isolation and Viability Staining:

    • Digest plant tissue (e.g., leaves) with cell wall-degrading enzymes to release protoplasts.

    • Treat protoplasts with this compound.

    • Stain with viability dyes (e.g., fluorescein diacetate for live cells and propidium iodide for dead cells).

    • Visualize and quantify viable and non-viable cells using fluorescence microscopy.

  • Confocal Microscopy for Subcellular Changes:

    • Use specific fluorescent probes to visualize changes in subcellular organelles in protoplasts treated with this compound.

    • For example, use dyes to observe mitochondrial network disruption, vacuolar membrane (tonoplast) integrity, and ROS production.[1][4]

Visualizing Mechanisms and Workflows

5.1. Signaling Pathway of this compound-Induced Phytotoxicity

The following diagram illustrates the proposed signaling pathway for this compound's toxic effects in plant cells.

Cyclopaldic_Acid_Pathway CA This compound PM_H_ATPase Plasma Membrane H+-ATPase Inhibition CA->PM_H_ATPase Mitochondria Mitochondrial Network Disruption CA->Mitochondria Vacuole Tonoplast Disgregation CA->Vacuole Depolarization Transmembrane Potential Depolarization PM_H_ATPase->Depolarization ROS ROS Overproduction Mitochondria->ROS PCD Vacuole-Mediated PCD & Autophagy Vacuole->PCD Cell_Death Cell Death Depolarization->Cell_Death Oxidative_Stress Oxidative Stress (Lipid Peroxidation) ROS->Oxidative_Stress PCD->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of this compound phytotoxicity.

5.2. Experimental Workflow for Initial Toxicity Screening

The diagram below outlines a typical experimental workflow for the initial toxicity screening of this compound in a plant model like Arabidopsis thaliana.

Experimental_Workflow start Start: this compound Treatment pheno Phenotypical Analysis (Germination, Growth, Chlorosis) start->pheno biochem Biochemical Assays (Ion Leakage, H2O2, MDA) start->biochem microscopy Microscopy (Cell Viability, Subcellular Changes) start->microscopy data Data Analysis and Interpretation pheno->data biochem->data microscopy->data end Toxicity Profile Established data->end

Caption: Workflow for this compound toxicity screening.

Conclusion

The initial toxicity screening of this compound in plant models reveals its potent phytotoxic nature, characterized by growth inhibition, oxidative stress, and induction of programmed cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to assess the toxicological properties of this and other mycotoxins. The visualized pathways and workflows offer a clear and concise understanding of the mechanisms of action and the experimental approaches for their investigation. This information is crucial for professionals in drug development and environmental safety to evaluate the potential risks and applications of such bioactive compounds.

References

The Role of Cyclopaldic Acid in Cypress Canker Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypress canker, a devastating disease affecting Cupressus species worldwide, is primarily caused by fungi of the genus Seiridium, including S. cardinale, S. cupressi, and S. unicorne.[1][2] These pathogens produce a suite of phytotoxic secondary metabolites, with cyclopaldic acid (CA) being a principal non-specific toxin involved in disease development.[3][4] The fungus penetrates the host through wounds, producing necrotic lesions in the bark and disrupting the flow of sap, which leads to branch dieback and eventual tree mortality.[1][5] this compound plays a crucial role in pathogenesis by inducing a cascade of cellular events that mimic the symptoms of the disease, including chlorosis, necrosis, and tissue damage.[6][7] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, presenting quantitative data on its phytotoxic effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows involved in its mode of action.

Pathogenesis and Symptomatology

Seiridium fungi infect cypress trees through natural fissures or wounds in the bark.[2][5] Once established, the fungus colonizes the cortical parenchyma and phloem, producing toxins that kill host cells.[3] This leads to the formation of sunken, resinous cankers on branches and stems.[8][9] The toxins disrupt the tree's vascular system, impeding water and nutrient transport, which results in the characteristic "flagging" of branches—foliage turning yellow, then reddish-brown, and ultimately dying.[1][9] The necrosis of cankered bark progresses until the branch or stem is girdled, causing the death of the distal parts of the plant.[3] The ability of this compound to reproduce these symptoms when applied to host and non-host plants underscores its significance as a key virulence factor.[4][6]

Quantitative Phytotoxicity of this compound

This compound induces significant cellular damage in a concentration-dependent manner. Studies on the model plant Arabidopsis thaliana provide quantitative insights into its phytotoxic effects. The following tables summarize key data from these investigations.[3]

Table 1: Effect of this compound on Physiological Parameters in A. thaliana Leaves

ParameterConcentration6 hours24 hoursUnit
Ion Leakage 10 µMIncreasedFurther IncreasedREC (%)
(Relative Electrical Conductivity)100 µMIncreasedFurther IncreasedREC (%)
Membrane-Lipid Peroxidation 10 µMNot specifiedIncreasednmol/g FW
(Malondialdehyde Content)100 µMNot specifiedIncreasednmol/g FW
Hydrogen Peroxide Production 10 µMIncreasedIncreased-
(DAB Staining)100 µMIncreasedIncreased-
Total Chlorophyll Content 10 µMNot specifiedDecreasedmg/g FW
100 µMNot specifiedDecreasedmg/g FW

*REC (%): Relative Electrical Conductivity, an index of membrane damage.[3] **FW: Fresh Weight.[3]

Table 2: Antifungal Activity of this compound against Phytopathogenic Fungi

Fungal SpeciesConcentration (µg/mL)Time (hours)Growth Inhibition (%)
Rhizoctonia solani10072>90
5072Not specified
257232.85
Macrophomina phaseolina1009696.13
1007289.94
1004834.42
1002421.68
Geotrichum candidum100Not specified40-65
Botrytis cinerea100Not specified40-65
Fusarium solani100Not specified40-65

Data compiled from Samperna et al., 2022 and Rodrigo et al., 2023.[3][10]

Molecular Mechanism of Action and Signaling Pathways

This compound exerts its phytotoxic effects by targeting multiple subcellular compartments, leading to a complex signaling cascade that culminates in programmed cell death (PCD).

Primary Cellular Targets
  • Plasma Membrane H+-ATPase: this compound inhibits the plasma membrane proton pump (H+-ATPase). This inhibition leads to the depolarization of the transmembrane potential, disrupting ion homeostasis and cellular transport processes.[3][6]

  • Mitochondria: The toxin disrupts the mitochondrial network, impairing mitochondrial function and leading to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][6] This oxidative burst contributes significantly to cellular damage.

  • Vacuole: this compound causes the disgregation of the tonoplast (vacuolar membrane). The rupture of the vacuole releases hydrolytic enzymes into the cytosol, triggering a specific form of plant PCD known as vacuole-mediated cell death.[3][6]

Host Defense and Cell Death Signaling

The cellular damage initiated by this compound elicits a response from the plant's immune system. qRT-PCR experiments have shown that CA treatment leads to the transcriptional upregulation of key genes involved in plant defense against necrotrophic fungi, hormone biosynthesis (implicating jasmonic acid and salicylic acid pathways), senescence, and programmed cell death.[3][4] For instance, the expression of senescence-associated gene SAG13 and the vacuolar processing enzyme γVPE, which has caspase-1-like activity critical for vacuolar-mediated PCD, is significantly increased upon CA treatment.[3]

Cyclopaldic_Acid_Signaling_Pathway CA This compound (CA) PM_ATPase Plasma Membrane H+-ATPase CA->PM_ATPase Inhibits Mitochondria Mitochondria CA->Mitochondria Disrupts Vacuole Vacuole (Tonoplast) CA->Vacuole Targets Depolarization Membrane Depolarization & Ion Leakage PM_ATPase->Depolarization ROS ROS Overproduction (e.g., H₂O₂) Mitochondria->ROS Tonoplast_Disgregation Tonoplast Disgregation Vacuole->Tonoplast_Disgregation PCD Programmed Cell Death (PCD) & Autophagy Depolarization->PCD Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Defense_Genes Upregulation of Defense & Hormone Biosynthesis Genes (JA/SA Pathways) ROS->Defense_Genes VPE_Activation γVPE Activation Tonoplast_Disgregation->VPE_Activation Lipid_Peroxidation->PCD Defense_Genes->PCD Hydrolytic_Enzymes Release of Hydrolytic Enzymes VPE_Activation->Hydrolytic_Enzymes Hydrolytic_Enzymes->PCD

Caption: Cellular signaling cascade initiated by this compound. (Max Width: 760px)

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pathogenic role of this compound.

Extraction and Purification of this compound

This protocol is adapted from Samperna et al. (2022).[11]

  • Fungal Culture: Culture Diplodia cupressi (syn. Seiridium cupressi) in a suitable liquid medium to allow for the secretion of secondary metabolites.

  • Filtrate Acidification: After the incubation period, separate the mycelium from the culture broth by filtration. Acidify the resulting fungal culture filtrate to pH 4 with HCl.

  • Solvent Extraction: Perform an exhaustive extraction of the acidified filtrate with ethyl acetate (EtOAc). Pool the organic phases.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield an oily residue.

  • Purification: Wash the residue with chloroform (CHCl₃) to remove nonpolar impurities. Further purify the washed residue by column chromatography.

  • Crystallization: Crystallize the purified compound from a methanol/chloroform (1:1, v/v) mixture, and then recrystallize from water to obtain pure this compound.

Extraction_Workflow Start Fungal Culture (Diplodia cupressi) Filtration Filtration Start->Filtration Acidification Acidify Filtrate to pH 4 (with HCl) Filtration->Acidification Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Acidification->Extraction Drying Dry Organic Phase (Na₂SO₄) Extraction->Drying Evaporation Evaporation under Reduced Pressure Drying->Evaporation Residue Oily Residue Evaporation->Residue Washing Wash with Chloroform Residue->Washing Chromatography Column Chromatography Washing->Chromatography Crystallization Crystallization (MeOH/CHCl₃ then H₂O) Chromatography->Crystallization End Pure this compound Crystallization->End

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cyclopaldic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of cyclopaldic acid from fungal culture filtrates. The methodology is based on established procedures and is intended to be a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a mycotoxin with a range of biological activities, including antifungal and phytotoxic properties. It is a polyketide metabolite produced by several species of fungi, most notably from the genera Penicillium and Aspergillus.[1][2][3] The isolation and purification of this compound are essential for further investigation into its potential therapeutic applications and for use as a standard in analytical studies. This protocol outlines the key steps from fungal culture to the acquisition of pure this compound.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Penicillium sp. has been identified as a notable producer of this compound.[1][4][5]

Table 1: Fungal Strain and Inoculum Preparation

ParameterDescription
Fungal StrainPenicillium sp. CRM 1540
Reactivation Medium2% Malt Extract Agar (20 g/L malt extract, 20 g/L agar)
Incubation Temperature15°C
Incubation Time7 days

Protocol for Fungal Culture:

  • Reactivate the Penicillium sp. strain on 2% malt extract agar plates.

  • Incubate the plates at 15°C for 7 days to allow for sufficient growth and sporulation.[4]

  • Aseptically transfer three plugs of mycelium and agar (approximately 5 mm x 5 mm) from the edge of the culture to Erlenmeyer flasks.[4]

  • Each 250 mL Erlenmeyer flask should contain 150 mL of 2% malt extract liquid medium.[4]

  • Incubate the liquid cultures at 15°C with agitation (150 rpm) for 20 days to facilitate the production of secondary metabolites, including this compound.[4]

Extraction of this compound

Following the incubation period, the fungal biomass is separated from the liquid culture, and the this compound is extracted from the filtrate using a suitable organic solvent.

Table 2: Extraction Parameters

ParameterDescription
Extraction MethodLiquid-Liquid Extraction
SolventEthyl Acetate (EtOAc)
Solvent to Culture Medium Ratio3:1 (v/v)
Number of Extractions5
Post-extraction ProcessingReduced pressure evaporation

Protocol for Extraction:

  • Separate the fungal biomass from the culture medium by vacuum filtration.[4]

  • Perform a liquid-liquid extraction on the culture filtrate using analytical grade ethyl acetate at a 3:1 ratio (EtOAc:filtrate).[4]

  • Repeat the extraction process five times to ensure a comprehensive recovery of the target compound.[4]

  • Combine the organic phases and remove the solvent by evaporation under reduced pressure to yield the crude extract.[4]

Purification by Reversed-Phase HPLC

The crude extract, containing a mixture of metabolites, is subjected to reversed-phase high-performance liquid chromatography (HPLC) for the purification of this compound.

Table 3: HPLC Purification Parameters

ParameterDescription
Chromatography ModeReversed-Phase HPLC
ColumnPhenomenex Luna-C8 (21.2 mm x 25 cm, 7 µm)
Sample PreparationCrude extract dissolved in methanol to 60 mg/mL
Injection Volume900 µL aliquots

Protocol for Purification:

  • Dissolve the dried ethyl acetate crude extract in methanol to a concentration of 60 mg/mL.[4]

  • Inject 900 µL aliquots of the dissolved extract onto a reversed-phase HPLC system equipped with a Phenomenex Luna-C8 column.[4]

  • Collect the fractions at regular intervals (e.g., ~0.6 min).

  • Dry the collected fractions using a centrifugal evaporator.

  • Analyze the purity of the fractions, for example, by UPLC-DAD-QTOF analysis, and combine similar fractions.[4]

Yield and Compound Identification

The success of the isolation and purification process is determined by the yield of the pure compound and its structural confirmation.

Table 4: Yield of this compound

Starting MaterialYield
Crude Ethyl Acetate Extract363.90 mg
Purified this compound (Fraction F17)44.6 mg

The identification of the purified compound as this compound can be confirmed through spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis reactivate Reactivate Penicillium sp. on 2% Malt Extract Agar culture Incubate Liquid Culture (15°C, 150 rpm, 20 days) reactivate->culture Inoculate filter Vacuum Filtration culture->filter Separate Biomass extract Liquid-Liquid Extraction (Ethyl Acetate, 3:1, 5x) filter->extract evaporate Evaporation under Reduced Pressure extract->evaporate hplc Reversed-Phase HPLC (Phenomenex Luna-C8) evaporate->hplc Crude Extract dry Dry Fractions hplc->dry analyze Purity Analysis & Pooling dry->analyze analyze->hplc Re-injection if necessary identify NMR & Mass Spectrometry analyze->identify

References

Application Notes: Utilizing Arabidopsis thaliana to Elucidate Cyclopaldic Acid Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopaldic acid (CA), a primary phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, is a non-specific phytotoxin that can replicate symptoms of canker disease in various plant species.[1][2][3] Arabidopsis thaliana serves as an exceptional model organism for investigating the phytotoxicity of such compounds due to its genetic tractability, rapid life cycle, and high sensitivity to chemical treatments.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing A. thaliana to study the phytotoxic effects and underlying molecular mechanisms of this compound.

Key Applications

  • Whole-plant phytotoxicity assays: Assessing macroscopic effects of this compound on A. thaliana growth and development, including root and stem elongation, and chlorophyll content.

  • Cellular and physiological damage assessment: Quantifying membrane damage, oxidative stress, and inhibition of key physiological processes.

  • Molecular mechanism elucidation: Investigating the impact of this compound on gene expression, particularly genes involved in plant defense, hormone signaling, and programmed cell death.

  • Subcellular target identification: Utilizing protoplasts and microscopy to pinpoint the specific organelles and cellular structures affected by the toxin.

Summary of this compound Effects on Arabidopsis thaliana

This compound has been demonstrated to induce a range of phytotoxic effects in A. thaliana. At micromolar concentrations, it leads to visible symptoms such as leaf chlorosis and growth inhibition.[2] The underlying mechanisms involve the disruption of cellular homeostasis, culminating in programmed cell death.

Data Presentation

Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth

Treatment Concentration (µM)Stem Length Reduction (%)Root Length Reduction (%)Reference
10Not significantSignificant[7]
100SignificantSignificant[7]

Table 2: Physiological and Biochemical Effects of this compound on Arabidopsis thaliana

ParameterEffectConcentration (µM)Reference
Root H+ ExtrusionInhibition10 and 100[7]
Ion LeakageInductionNot specified[1][3]
Membrane-lipid PeroxidationInductionNot specified[1][3]
Hydrogen Peroxide ProductionInductionNot specified[1][3]
Plasma Membrane H+-ATPase ActivityInhibitionNot specified[1][3]

Table 3: Gene Expression Changes in Arabidopsis thaliana Leaves in Response to this compound

GeneFunctionChange in ExpressionTime PointReference
WRKY33Transcriptional regulator in defense responseUpregulated6 and 24 hours[7]
WRKY30Transcriptional regulator in defense responseUpregulated6 and 24 hours[7]
Jasmonic Acid Biosynthesis GenesHormone biosynthesis for defenseUpregulatedNot specified[7]
Senescence-related GenesProgrammed cell deathUpregulatedNot specified[1][3]
Programmed Cell Death GenesProgrammed cell deathUpregulatedNot specified[1][3]

Experimental Protocols

Protocol 1: In Vitro Seedling Growth Inhibition Assay

This protocol details the methodology for assessing the impact of this compound on the growth of A. thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile water

  • 70% (v/v) Ethanol

  • 5% (v/v) Sodium hypochlorite solution with 0.05% (v/v) Tween-20

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 5% sodium hypochlorite solution with Tween-20 and vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile water.

    • Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS medium according to the manufacturer's instructions, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar or Phytagel.

    • Autoclave the medium and cool it to approximately 50-60°C.

    • Add this compound from the stock solution to the molten medium to achieve the desired final concentrations (e.g., 10 µM and 100 µM). Also, prepare control plates with the solvent alone.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Plate the sterilized and stratified seeds on the prepared MS plates.

    • Seal the plates with parafilm and place them vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis:

    • After 7 days of growth, photograph the plates.

    • Measure the primary root length and stem length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average and standard deviation for each treatment.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Protocol 2: Root Proton Extrusion Assay

This protocol measures the activity of the plasma membrane H+-ATPase in the roots of A. thaliana seedlings.

Materials:

  • A. thaliana seedlings (grown as described in Protocol 1)

  • Agar indicator medium (0.7% agar, 0.1 mM CaCl2, 5 mM KCl, 0.006% bromocresol purple, pH 6.0)

  • This compound

Procedure:

  • Grow A. thaliana seedlings on control MS medium for 5 days.

  • Prepare the agar indicator medium and pour it into petri dishes.

  • Transfer the seedlings to the surface of the agar indicator medium.

  • Apply droplets of this compound solution (10 µM and 100 µM) or a control solution to the root tips.

  • Incubate the plates in the dark for 12-16 hours.

  • Observe and document the color change of the pH indicator around the roots. A yellow halo indicates proton extrusion (acidification). The size of the halo can be quantified.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the expression of target genes in A. thaliana leaves treated with this compound.

Materials:

  • A. thaliana plants (rosette stage, approximately 4 weeks old)

  • This compound solution (e.g., 100 µM) and control solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • Primers for target genes (WRKY33, WRKY30) and a reference gene (e.g., Actin2)

Procedure:

  • Treatment:

    • Apply 5 µL droplets of 100 µM this compound or control solution to the leaves of rosette-stage plants.

  • Sample Collection and RNA Extraction:

    • At desired time points (e.g., 6 and 24 hours after treatment), harvest the treated leaves and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a SYBR Green-based master mix.

    • Run the reactions on a qRT-PCR instrument.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Cyclopaldic_Acid_Signaling_Pathway cluster_cellular_targets Cellular Targets CA This compound PM Plasma Membrane CA->PM Inhibits H_ATPase H+-ATPase CA->H_ATPase Mitochondria Mitochondria CA->Mitochondria Disrupts Vacuole Vacuole CA->Vacuole Disrupts Depolarization Membrane Depolarization H_ATPase->Depolarization Gene_Expression Gene Expression Changes Depolarization->Gene_Expression Mito_disruption Network Disruption Mitochondria->Mito_disruption ROS ROS Overproduction Mito_disruption->ROS ROS->Gene_Expression Tonoplast_disgregation Tonoplast Disgregation Vacuole->Tonoplast_disgregation PCD Programmed Cell Death Tonoplast_disgregation->PCD Autophagy Autophagy Tonoplast_disgregation->Autophagy Senescence Senescence & PCD Genes WRKY WRKY30, WRKY33 Gene_Expression->WRKY JA JA Biosynthesis Genes Gene_Expression->JA Gene_Expression->Senescence

Caption: Proposed signaling pathway of this compound phytotoxicity in Arabidopsis thaliana.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome A_thaliana Arabidopsis thaliana (Seedlings or Plants) Treatment This compound Treatment (e.g., 10 µM, 100 µM) A_thaliana->Treatment Phenotypic Phenotypic Analysis (Root/Stem Growth) Treatment->Phenotypic Physiological Physiological Assays (H+ Extrusion, Ion Leakage) Treatment->Physiological Biochemical Biochemical Assays (ROS, Lipid Peroxidation) Treatment->Biochemical Molecular Molecular Analysis (qRT-PCR) Treatment->Molecular Data Quantitative Data (Tables 1, 2, 3) Phenotypic->Data Physiological->Data Biochemical->Data Molecular->Data Mechanism Elucidation of Phytotoxic Mechanism Data->Mechanism

References

Application Notes and Protocols for Assessing Cyclopaldic Acid-Induced Programmed Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopaldic acid (CA) is a phytotoxic metabolite produced by certain fungal pathogens. In plant systems, particularly the model organism Arabidopsis thaliana, this compound has been shown to induce a form of programmed cell death (PCD) that is distinct from apoptosis. It primarily triggers vacuole-mediated PCD and autophagy. Key effects observed in plants include the inhibition of the plasma membrane H+-ATPase, disruption of the mitochondrial network, overproduction of reactive oxygen species (ROS), and disgregation of the tonoplast (vacuolar membrane).

While the effects of this compound in animal cells are not as well-characterized, its ability to induce PCD in plants suggests it may have cytotoxic effects in other biological systems. These application notes provide a comprehensive overview of the established methods for assessing this compound-induced cell death in plants, as well as detailed protocols for evaluating various forms of programmed cell death—apoptosis, necroptosis, and pyroptosis—that could be adapted for studying the effects of this compound in animal cell models.

Data Presentation: Quantitative Effects of this compound in Arabidopsis thaliana

The following tables summarize the quantitative data on the physiological effects of this compound on Arabidopsis thaliana.

Table 1: Effect of this compound on Chlorophyll Content

Treatment Concentration (µM)Duration% Reduction in Chlorophyll Content
103 daysNot specified, but observable chlorosis
1003 daysSignificant reduction (quantitative value not specified)

Table 2: Effect of this compound on Fungal Growth Inhibition

Fungal SpeciesTreatment Concentration (µg/mL)Duration (hours)% Growth Inhibition
Rhizoctonia solani10072>90%
Rhizoctonia solani5072>70%
Macrophomina phaseolina1009696.13%
Macrophomina phaseolina50Not specified>70%

Signaling Pathways

Known Signaling Pathway of this compound in Arabidopsis thaliana

The following diagram illustrates the known signaling cascade initiated by this compound in Arabidopsis thaliana protoplasts, leading to vacuole-mediated programmed cell death.

G CA This compound PM_H_ATPase Plasma Membrane H+-ATPase CA->PM_H_ATPase inhibits Mitochondria Mitochondria CA->Mitochondria disrupts Vacuole Vacuole (Tonoplast) CA->Vacuole targets Depolarization Transmembrane Potential Depolarization PM_H_ATPase->Depolarization ROS ROS Overproduction Mitochondria->ROS Tonoplast_Disgregation Tonoplast Disgregation Vacuole->Tonoplast_Disgregation PCD Vacuole-Mediated PCD & Autophagy Depolarization->PCD ROS->PCD Tonoplast_Disgregation->PCD

Caption: this compound-induced signaling in Arabidopsis thaliana.

General Programmed Cell Death Signaling Pathways

For researchers investigating this compound in animal models, understanding the canonical pathways of apoptosis, necroptosis, and pyroptosis is crucial.

Apoptosis Signaling Pathways (Intrinsic and Extrinsic)

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Note and Protocol: Measuring Inhibition of Plasma Membrane H+-ATPase by Cyclopaldic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane proton-translocating ATPase (H+-ATPase) is a crucial enzyme in plants and fungi, responsible for establishing and maintaining the electrochemical proton gradient across the plasma membrane.[1][2] This gradient is essential for nutrient uptake, regulation of intracellular pH, and driving cell expansion.[1][2] Consequently, the H+-ATPase represents a promising target for developing novel antifungal agents and herbicides.[2] Cyclopaldic acid, a phytotoxic metabolite produced by certain fungi, has been identified as an inhibitor of plasma membrane H+-ATPase activity.[3][4][5] This document provides a detailed protocol for measuring the inhibitory effect of this compound on plasma membrane H+-ATPase.

Principle

The activity of H+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi). The inhibitory effect of this compound is assessed by comparing the enzyme's activity in the presence and absence of the compound. A common method for Pi quantification is the Fiske and Subbarrow method, which involves the reaction of Pi with ammonium molybdate in the presence of a reducing agent to form a colored complex that can be measured spectrophotometrically.[6]

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound on plasma membrane H+-ATPase activity.

CompoundOrganismConcentration% InhibitionReference
This compoundArabidopsis thaliana100 µMAlmost complete inhibition[3]
Vanadate (Positive Control)Arabidopsis thalianaNot specifiedAlmost complete inhibition[3]

Experimental Protocols

This protocol is adapted from established methods for measuring plasma membrane H+-ATPase activity.[7][8]

Isolation of Plasma Membrane Vesicles

Materials:

  • Plant or fungal tissue

  • Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT, 1 mM PMSF)

  • Resuspension buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Mortar and pestle or homogenizer

  • Cheesecloth

  • Centrifuge and ultracentrifuge

Procedure:

  • Harvest fresh plant or fungal tissue and wash thoroughly with distilled water.

  • Homogenize the tissue in ice-cold homogenization buffer using a mortar and pestle or a homogenizer.

  • Filter the homogenate through several layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet larger organelles.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction containing plasma membrane vesicles.

  • Discard the supernatant and gently resuspend the pellet in a small volume of ice-cold resuspension buffer.

  • Determine the protein concentration of the vesicle suspension using a standard method (e.g., Bradford assay).

H+-ATPase Activity Assay

Materials:

  • Isolated plasma membrane vesicles

  • Assay buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium molybdate, 0.02% Brij 58)

  • ATP solution (e.g., 50 mM Tris-ATP)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., sodium orthovanadate)

  • Negative control (solvent used for this compound)

  • Stopping reagent (e.g., 1% (w/v) SDS)

  • Phosphate detection reagent (e.g., Fiske and Subbarrow reagent or Malachite Green)

  • Phosphate standard solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound, positive control, or negative control.

  • Add the isolated plasma membrane vesicles to the reaction mixture and pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the ATP solution.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping reagent.

  • Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske and Subbarrow method).

  • Create a standard curve using the phosphate standard solution to determine the amount of Pi released.

  • Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and express the inhibition as a percentage of the control activity.

Visualizations

Signaling Pathway and Inhibition

G cluster_cell Cell cluster_inhibitor Inhibition ATP ATP ATPase Plasma Membrane H+-ATPase ATP->ATPase Hydrolysis ADP_Pi ADP + Pi H_in H+ H_in->ATPase H_out H+ Nutrient_transporter Nutrient Transporter H_out->Nutrient_transporter Proton Motive Force ATPase->ADP_Pi ATPase->H_out Proton Pumping Nutrient_in Nutrient (in) Nutrient_transporter->Nutrient_in Nutrient Uptake Nutrient_out Nutrient (out) Nutrient_out->Nutrient_transporter Cyclopaldic_Acid This compound Cyclopaldic_Acid->ATPase Inhibits

Caption: Inhibition of H+-ATPase by this compound.

Experimental Workflow

G start Start: Plant/Fungal Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspend Pellet (Plasma Membrane Vesicles) centrifugation2->resuspension protein_assay Protein Quantification resuspension->protein_assay assay_setup Set up ATPase Assay: - Vesicles - Buffer - this compound/Controls protein_assay->assay_setup reaction_start Initiate Reaction (Add ATP) assay_setup->reaction_start reaction_stop Stop Reaction reaction_start->reaction_stop color_development Add Phosphate Detection Reagent reaction_stop->color_development measurement Measure Absorbance color_development->measurement analysis Data Analysis: - Calculate Specific Activity - Determine % Inhibition measurement->analysis end End analysis->end

Caption: Experimental Workflow for H+-ATPase Inhibition Assay.

References

Application Notes and Protocols: Evaluating the Efficacy of Cyclopaldic Acid on Fungal Spore Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopaldic acid, a mycotoxin produced by several species of Penicillium and Aspergillus, has demonstrated notable antifungal properties. Its potential as a lead compound in the development of novel fungicides warrants a thorough understanding of its mechanism of action, particularly its effects on the critical early stages of fungal development, such as spore germination. These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the impact of this compound on fungal spore germination.

Data Presentation: Inhibitory Effects of this compound

The following tables summarize the reported inhibitory effects of this compound on the growth of various fungal species. While not all studies directly quantify spore germination inhibition, mycelial growth is a direct downstream consequence of successful germination.

Table 1: Mycelial Growth Inhibition by this compound

Fungal SpeciesConcentration (µg/mL)Inhibition (%)Incubation Time (hours)Reference
Rhizoctonia solani100>9072[1][2]
50>7096[1][2]
2532.8572[2]
Macrophomina phaseolina10096.1396[1][2]
50>7096[1][2]
Geotrichum candidum10040-65Not Specified[2]
Botrytis cinerea10040-65Not Specified[2]
Fusarium solani10040-65Not Specified[2]
F. oxysporum f. sp. lycopersici10040-65Not Specified[2]
Penicillium roqueforti10059.4896[2]

Table 2: Spore Germination Inhibition by this compound

Fungal SpeciesConcentrationInhibitionReference
Puccinia spp.≤ 100 mMYes[2]
Uromyces spp.≤ 100 mMYes[2]
Various plant pathogenic fungi50 µg/mLYes[2]

Experimental Protocols

Protocol 1: In Vitro Spore Germination Inhibition Assay

This protocol details a fundamental method for directly observing and quantifying the inhibition of fungal spore germination by this compound.

Materials:

  • Fungal spores of the target species

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile distilled water or germination buffer (e.g., Potato Dextrose Broth - PDB)

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope with imaging capabilities

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a mature fungal culture.

    • Suspend the spores in sterile distilled water or germination buffer.

    • Determine the spore concentration using a hemocytometer or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 to 1 x 10^6 spores/mL.

  • Treatment Preparation:

    • Prepare serial dilutions of this compound in the germination buffer to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Include a solvent control (germination buffer with the same concentration of the solvent used for the this compound stock) and a negative control (germination buffer only).

  • Incubation:

    • In the wells of a multi-well plate or on microscope slides, mix equal volumes of the spore suspension and the this compound dilutions (or controls).

    • Incubate the plates/slides in a humid chamber at the optimal germination temperature for the fungal species (typically 25-28°C) for a predetermined time (e.g., 6, 12, 24 hours). The incubation time should be sufficient for germination to occur in the negative control.

  • Quantification of Germination:

    • After incubation, observe the spores under a microscope.

    • A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

    • Count at least 100 spores per replicate for each treatment and control.

    • Calculate the percentage of germination for each treatment.

    • The percentage of germination inhibition can be calculated using the formula: % Inhibition = [1 - (% Germination in Treatment / % Germination in Control)] x 100

Protocol 2: Spore Viability Assessment using Fluorescence Microscopy

This protocol utilizes a fluorescent staining method to differentiate between live and dead spores after treatment with this compound, providing insights into whether the compound is fungicidal or fungistatic.

Materials:

  • Fungal spores treated with this compound (as described in Protocol 1)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar fluorescent stains (e.g., Propidium Iodide and SYTO 9)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Spore Treatment:

    • Treat fungal spores with various concentrations of this compound as described in Protocol 1. Include positive (e.g., heat-killed spores) and negative controls.

  • Staining:

    • After the desired incubation period, centrifuge the spore suspensions to pellet the spores.

    • Wash the spores with PBS to remove any residual treatment solution.

    • Resuspend the spores in PBS.

    • Prepare the fluorescent stain mixture according to the manufacturer's instructions.

    • Add the stain mixture to the spore suspension and incubate in the dark for the recommended time (typically 15-30 minutes).

  • Microscopy:

    • Place a small aliquot of the stained spore suspension on a microscope slide.

    • Observe the spores under a fluorescence microscope using the appropriate filter sets for the chosen stains (e.g., green filter for live cells and red filter for dead cells).

    • Capture images for documentation and quantification.

  • Data Analysis:

    • Count the number of live (green fluorescent) and dead (red fluorescent) spores in multiple fields of view for each treatment.

    • Calculate the percentage of viable spores for each condition.

Protocol 3: Appressorium Formation Assay

For many phytopathogenic fungi, the formation of an appressorium is a critical step for host penetration that follows spore germination. This assay evaluates the effect of this compound on this key developmental stage.

Materials:

  • Fungal spores of a species that forms appressoria (e.g., Colletotrichum spp., Magnaporthe oryzae)

  • This compound

  • Hydrophobic surfaces (e.g., plastic coverslips, GelBond film)

  • Humid chamber

  • Microscope

Procedure:

  • Spore and Treatment Preparation:

    • Prepare a spore suspension and this compound dilutions as described in Protocol 1.

  • Incubation for Appressorium Formation:

    • Place droplets of the spore suspension mixed with the different concentrations of this compound onto the hydrophobic surfaces.

    • Incubate in a humid chamber at the appropriate temperature for a sufficient time to allow for appressorium formation in the control group (typically 12-24 hours).

  • Observation and Quantification:

    • Observe the spores and developing structures under a microscope.

    • Count the number of germinated spores that have successfully formed a differentiated, melanized appressorium.

    • Calculate the percentage of appressorium formation for each treatment.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis SporeSuspension Prepare Fungal Spore Suspension GerminationAssay Spore Germination Inhibition Assay (Protocol 1) SporeSuspension->GerminationAssay ViabilityAssay Spore Viability Assessment (Protocol 2) SporeSuspension->ViabilityAssay AppressoriumAssay Appressorium Formation Assay (Protocol 3) SporeSuspension->AppressoriumAssay CyclopaldicAcid Prepare this compound Serial Dilutions CyclopaldicAcid->GerminationAssay CyclopaldicAcid->ViabilityAssay CyclopaldicAcid->AppressoriumAssay Quantification Quantify Germination, Viability, and Appressorium Formation GerminationAssay->Quantification ViabilityAssay->Quantification AppressoriumAssay->Quantification DataPresentation Summarize Data in Tables Quantification->DataPresentation hypothesized_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Outcome CyclopaldicAcid This compound H_ATPase H+-ATPase CyclopaldicAcid->H_ATPase Inhibits pH_change Intracellular pH Alteration H_ATPase->pH_change Maintains pH gradient cAMP_PKA cAMP/PKA Pathway pH_change->cAMP_PKA Disrupts MAPK MAPK Pathway pH_change->MAPK Disrupts Germination Spore Germination cAMP_PKA->Germination Inhibition Inhibition Outcome_text Inhibited Germination MAPK->Germination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopaldic Acid Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in enhancing the yield of cyclopaldic acid from fungal fermentation. This compound, a bioactive secondary metabolite with notable antifungal and phytotoxic properties, is produced by various fungal genera, including Penicillium, Aspergillus, and Diplodia. Optimizing its production is a critical step in harnessing its therapeutic and biotechnological potential.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Causes Recommended Solutions
Low or No this compound Yield 1. Inappropriate Fungal Strain: Not all strains within a producing species are high-yielders. 2. Suboptimal Media Composition: Lack of essential nutrients or presence of inhibitory compounds. 3. Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are not at optimal levels. 4. Contamination: Bacterial or yeast contamination can outcompete the producing fungus.1. Strain Selection: Screen different isolates of the producing species to identify a high-yielding strain. 2. Media Optimization: Experiment with different carbon and nitrogen sources. See Table 1 for suggested media compositions. Ensure essential minerals are present. 3. Parameter Optimization: Systematically vary pH, temperature, and agitation to find the optimal conditions for your strain. Refer to Table 2 for reported optimal parameters. 4. Aseptic Technique: Ensure strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling.
Inconsistent Yields Between Batches 1. Inoculum Variability: Inconsistent spore concentration or age of the inoculum. 2. Variations in Media Preparation: Slight differences in component concentrations or sterilization procedures. 3. Fluctuations in Fermentation Conditions: Inconsistent control of pH, temperature, or aeration.1. Standardize Inoculum: Prepare a standardized spore suspension and use a consistent volume for inoculation. Use inoculum from a fresh, actively growing culture. 2. Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for media preparation. 3. Calibrate Equipment: Regularly calibrate probes and controllers for pH, temperature, and dissolved oxygen.
Poor Fungal Growth 1. Nutrient Limitation: Insufficient carbon or nitrogen source. 2. Presence of Inhibitors: Some media components or metabolic byproducts can inhibit growth. 3. Inadequate Aeration: Insufficient oxygen supply for aerobic fungi.1. Media Enrichment: Increase the concentration of the primary carbon and nitrogen sources. 2. Media Component Screening: Test different media components to identify any inhibitory effects. 3. Increase Aeration/Agitation: For submerged fermentation, increase the agitation speed or airflow rate to improve oxygen transfer.
Foaming in Submerged Fermentation 1. High Protein Content in Media: Complex nitrogen sources like peptone or yeast extract can cause foaming. 2. High Agitation Speed: Excessive agitation can lead to foam formation.1. Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) to the fermentation medium. 2. Optimize Agitation: Reduce the agitation speed to a level that still provides adequate mixing and aeration without excessive foaming.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound has been isolated from several fungal species, most notably from the genera Penicillium (e.g., Penicillium sp. CRM 1540, P. commune, P. carneum, P. mononematosum, P. viridicatum, and P. polonicum), Aspergillus (e.g., Aspergillus duricaulis), and Diplodia (e.g., Diplodia cupressi).[1][2][3][4][5]

Q2: What are the key factors influencing the yield of this compound?

A2: The primary factors include the fungal strain, composition of the culture medium (carbon and nitrogen sources, minerals), pH of the medium, fermentation temperature, aeration, and agitation rate. The interplay of these factors is crucial for maximizing yield.

Q3: What is a typical fermentation time for this compound production?

A3: The optimal fermentation time can vary depending on the fungal strain and fermentation conditions. For submerged fermentation of Penicillium sp. CRM 1540, significant production of secondary metabolites was observed after 20 days of incubation.[4] However, for other fungi and different secondary metabolites, optimal times can range from 7 to 21 days.

Q4: What is the difference between submerged fermentation (SmF) and solid-state fermentation (SSF) for this compound production?

A4: Submerged fermentation involves growing the fungus in a liquid nutrient broth, which allows for easier control of fermentation parameters and scaling up. Solid-state fermentation involves growing the fungus on a solid substrate with a low moisture content, which can sometimes lead to higher yields of certain secondary metabolites due to conditions that more closely mimic the natural habitat of the fungus.

Q5: How can I extract and purify this compound from the fermentation broth?

A5: A common method involves acidifying the culture filtrate and then extracting the this compound with an organic solvent like ethyl acetate. The crude extract can then be purified using techniques such as column chromatography and crystallization.[5]

Data Presentation

Table 1: Example Media Compositions for Fungal Fermentation

Medium ComponentPenicillium sp. CRM 1540 (for this compound)[4]Aspergillus duricaulis (for this compound)[2]General Purpose Fungal Medium
Carbon Source Malt Extract (20 g/L)Not specified, but likely a simple sugarGlucose or Sucrose (20-40 g/L)
Nitrogen Source Malt Extract (inherent)Not specifiedPeptone (5-10 g/L), Yeast Extract (2-5 g/L)
Minerals Not specifiedNot specifiedKH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L)
Initial pH Not specifiedNot specified5.0 - 6.0

Table 2: Reported Fermentation Parameters for Secondary Metabolite Production

ParameterPenicillium sp. CRM 1540 (for this compound)[4]General Range for Penicillium spp.General Range for Aspergillus spp.
Temperature 15 °C20-28 °C25-30 °C
Agitation 150 rpm150-250 rpm150-250 rpm
Fermentation Time 20 days7-21 days7-14 days
pH Not specified4.0 - 7.05.0 - 7.0

Experimental Protocols

Protocol 1: Submerged Fermentation of Penicillium sp. for this compound Production

This protocol is adapted from the methodology used for Penicillium sp. CRM 1540.[4]

  • Inoculum Preparation:

    • Reactivate the cryopreserved Penicillium sp. culture on 2% malt extract agar plates.

    • Incubate at 15°C for 7 days.

    • Aseptically cut three plugs of mycelium and agar (5 mm x 5 mm) from the edge of an actively growing colony.

  • Fermentation:

    • Transfer the mycelial plugs to a 250 mL Erlenmeyer flask containing 150 mL of 2% malt extract liquid medium.

    • Incubate the flask at 15°C on a rotary shaker at 150 rpm for 20 days.

  • Extraction and Analysis:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Acidify the broth to pH 3-4 with a suitable acid (e.g., HCl).

    • Extract the acidified broth with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Analyze the crude extract for the presence of this compound using techniques such as HPLC or LC-MS.

Protocol 2: Solid-State Fermentation (General Protocol)

This is a general protocol that can be adapted for this compound production.

  • Substrate Preparation:

    • Choose a suitable solid substrate (e.g., rice, wheat bran, or a mixture).

    • Moisten the substrate with a nutrient solution to achieve a final moisture content of 50-70%. The nutrient solution should contain a nitrogen source and essential minerals.

    • Sterilize the moistened substrate by autoclaving.

  • Inoculation:

    • Inoculate the sterile substrate with a spore suspension of the producing fungus.

    • Mix thoroughly to ensure even distribution of the inoculum.

  • Fermentation:

    • Incubate the inoculated substrate in a suitable container (e.g., trays or flasks) that allows for adequate aeration.

    • Maintain the optimal temperature and humidity for the specific fungal strain.

    • Incubate for a predetermined period (e.g., 10-21 days), monitoring for fungal growth and secondary metabolite production.

  • Extraction:

    • After fermentation, dry the solid culture.

    • Extract the dried culture with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Filter the extract and evaporate the solvent to obtain the crude product.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Downstream Processing strain Fungal Strain Selection inoculum Inoculum Preparation strain->inoculum media Media Preparation smf Submerged Fermentation (SmF) media->smf ssf Solid-State Fermentation (SSF) media->ssf inoculum->smf inoculum->ssf extraction Extraction smf->extraction ssf->extraction purification Purification extraction->purification analysis Analysis (HPLC, LC-MS) purification->analysis

Caption: Experimental workflow for this compound production.

secondary_metabolism_regulation cluster_signals Environmental Signals cluster_pathways Signaling Pathways cluster_regulation Regulatory Factors cluster_output Biosynthesis carbon Carbon Source tor TOR Pathway carbon->tor nitrogen Nitrogen Source nitrogen->tor ph pH cwi Cell Wall Integrity (CWI) Pathway ph->cwi temp Temperature temp->cwi global_reg Global Regulators (e.g., LaeA) cwi->global_reg camp cAMP-PKA Pathway camp->global_reg tor->global_reg pathway_reg Pathway-Specific Regulators global_reg->pathway_reg bgc Biosynthetic Gene Cluster (BGC) for this compound pathway_reg->bgc cyclopaldic_acid This compound bgc->cyclopaldic_acid

Caption: General regulation of secondary metabolism in fungi.

troubleshooting_logic start Low/No Yield? check_growth Sufficient Growth? start->check_growth check_params Optimal Parameters? check_growth->check_params Yes solution_growth Optimize Growth Conditions check_growth->solution_growth No check_media Optimal Media? check_params->check_media Yes solution_params Optimize pH, Temp, Aeration check_params->solution_params No check_strain High-Yielding Strain? check_media->check_strain Yes solution_media Optimize C/N Sources check_media->solution_media No solution_strain Screen Strains check_strain->solution_strain No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Stabilizing Cyclopaldic Acid in Aqueous Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation, stabilization, and use of cyclopaldic acid in aqueous solutions for bioassays. The following information is designed to address common challenges and provide clear protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound has low solubility in water. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.

Q2: How should I prepare aqueous working solutions from the DMSO stock?

A2: To prepare aqueous working solutions, the DMSO stock solution should be serially diluted with the desired aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or mixing to prevent precipitation of the compound. The final concentration of DMSO in the bioassay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is susceptible to degradation in aqueous solutions, and it is recommended to prepare fresh working solutions for each experiment. Based on the chemical structure of this compound, which contains a lactone ring and an enol ether, it is predicted to be unstable under both acidic and basic conditions. The lactone ring is prone to hydrolysis, particularly in basic conditions, while the enol ether is susceptible to hydrolysis under acidic conditions.[1][2][3] Phenolic compounds, also present in the structure, are generally more stable in acidic pH but can be prone to oxidation.[4]

Q4: What are the optimal storage conditions for this compound solutions?

A4:

  • Solid Form: Store solid this compound at -20°C in a desiccated environment, protected from light.

  • DMSO Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Aqueous Working Solutions: As previously stated, it is strongly advised to prepare aqueous working solutions fresh on the day of the experiment. Long-term storage of aqueous solutions is not recommended due to the compound's instability.

Q5: Can I use buffers to stabilize this compound in my bioassay?

A5: While buffers are essential for maintaining a stable pH in your bioassay, the pH itself can influence the stability of this compound. Neutral pH (around 7.0-7.4) is generally a reasonable starting point, but the optimal pH for stability in an aqueous solution has not been empirically determined for this compound. It is advisable to minimize the time the compound spends in the aqueous buffer before being added to the assay.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed when preparing aqueous working solution. The concentration of this compound exceeds its solubility in the aqueous buffer. The final concentration of DMSO is too low to maintain solubility.Prepare a more dilute stock solution in DMSO. When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your assay system (typically <0.5%).
Loss of biological activity in the bioassay over time. Degradation of this compound in the aqueous assay medium.Prepare fresh aqueous working solutions immediately before each experiment. Minimize the incubation time of the compound in the aqueous buffer before adding it to the cells or target system. Consider including a positive control with a known stable compound to ensure the assay is performing correctly.
Inconsistent or non-reproducible bioassay results. Inconsistent preparation of this compound solutions. Degradation of the compound in stock or working solutions.Strictly adhere to the recommended procedures for preparing and storing stock solutions. Always prepare fresh aqueous working solutions. Aliquot and store DMSO stock solutions properly to avoid repeated freeze-thaw cycles.
High background or off-target effects in the bioassay. The concentration of DMSO in the final assay is too high.Perform a vehicle control with the same final concentration of DMSO to determine its effect on the assay. Optimize the dilution scheme to use the lowest possible final DMSO concentration.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

  • Dissolve the solid in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Ensure the compound is completely dissolved by vortexing. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into small, single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

General Protocol for Aqueous Working Solution Preparation for Bioassays

Materials:

  • This compound DMSO stock solution

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the assay temperature)

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your bioassay.

  • In a sterile tube, add the required volume of the pre-warmed aqueous buffer or medium.

  • While gently vortexing the aqueous solution, add the calculated volume of the DMSO stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous working solution immediately in your bioassay.

Example: Plant Bioassay for Induction of Cellular Responses[5][6][7][8]

This protocol is based on studies demonstrating that this compound induces responses such as ion leakage and hydrogen peroxide production in plant tissues.

Materials:

  • Plant material (e.g., Arabidopsis thaliana leaves)

  • This compound aqueous working solution (e.g., 10 µM and 100 µM in sterile water with 0.05% Tween 20)

  • Control solution (sterile water with 0.05% Tween 20 and the corresponding final concentration of DMSO)

  • Assay-specific reagents (e.g., for ion leakage or H₂O₂ detection)

Procedure:

  • Prepare fresh aqueous working solutions of this compound and the control solution as described above.

  • Apply the solutions to the plant material (e.g., by spraying or floating leaf discs on the solution).

  • Incubate for the desired time period (e.g., 6 to 24 hours).

  • Proceed with the specific assay to measure the cellular response (e.g., conductivity measurement for ion leakage or DAB staining for H₂O₂).

Example: Antifungal Susceptibility Assay[9]

This protocol is adapted from studies evaluating the antifungal activity of this compound.

Materials:

  • Fungal culture (e.g., Rhizoctonia solani or Macrophomina phaseolina)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound aqueous working solutions (e.g., serial dilutions from 100 µg/mL)

  • Control solution (growth medium with the corresponding final concentration of DMSO)

  • 96-well microplate

Procedure:

  • Prepare a standardized fungal inoculum in the growth medium.

  • Prepare fresh aqueous working solutions of this compound at various concentrations in the growth medium.

  • In a 96-well plate, add the fungal inoculum and the this compound working solutions to the respective wells.

  • Include a negative control (inoculum with medium and DMSO) and a positive control if available.

  • Incubate the plate under appropriate conditions for fungal growth.

  • Measure fungal growth at specific time points (e.g., 24, 48, 72, 96 hours) by measuring absorbance (OD₆₀₀).

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay cluster_storage Storage solid This compound (Solid) stock Concentrated Stock in DMSO solid->stock Dissolve store_solid Store Solid at -20°C (Desiccated, Dark) solid->store_solid dmso DMSO dmso->stock working Aqueous Working Solution stock->working Dilute store_stock Store Stock Aliquots at -80°C (Protected from Light) stock->store_stock buffer Aqueous Buffer / Medium buffer->working assay Perform Bioassay working->assay fresh Use Immediately working->fresh

Caption: Experimental workflow for the preparation and use of this compound solutions.

G cluster_structure This compound Structure cluster_degradation Degradation Pathways CA This compound lactone Lactone Ring CA->lactone enol Enol Ether CA->enol phenol Phenolic Hydroxyls CA->phenol hydrolysis_lactone Lactone Hydrolysis lactone->hydrolysis_lactone Susceptible to hydrolysis_enol Enol Ether Hydrolysis enol->hydrolysis_enol Susceptible to oxidation_phenol Phenol Oxidation phenol->oxidation_phenol Susceptible to acid Acidic Conditions (e.g., pH < 6) acid->hydrolysis_enol base Basic Conditions (e.g., pH > 8) base->hydrolysis_lactone oxidation Oxidation (Light, O₂, Metal Ions) oxidation->oxidation_phenol

Caption: Potential degradation pathways of this compound in aqueous solutions.

G start Inconsistent Results? check_prep Fresh Aqueous Solution? start->check_prep check_stock Stock Stored Correctly? check_prep->check_stock Yes sol_prep Prepare fresh working solution immediately before use. check_prep->sol_prep No check_precipitate Precipitation? check_stock->check_precipitate Yes sol_stock Aliquot and store stock at -80°C. Avoid freeze-thaw. check_stock->sol_stock No check_dmso DMSO Control OK? check_precipitate->check_dmso No sol_precipitate Lower concentration or adjust DMSO %. Add stock to buffer slowly. check_precipitate->sol_precipitate Yes sol_dmso Lower final DMSO concentration. Ensure vehicle control is clean. check_dmso->sol_dmso No end Review Assay Protocol check_dmso->end Yes

Caption: Troubleshooting workflow for this compound bioassays.

References

Troubleshooting inconsistent results in cyclopaldic acid antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyclopaldic acid in antifungal assays. Inconsistent results can arise from various factors, from procedural variables to the inherent biological properties of the compound and the target fungi. This guide is designed to help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly. How should I prepare my stock solution?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your assay medium. Based on the solubility of structurally similar compounds and practices in related assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1]

  • Recommended Procedure:

    • Dissolve the crystalline this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Ensure the stock solution is fully dissolved before making serial dilutions in the desired broth medium (e.g., RPMI-1640 or Potato Dextrose Broth).

    • The final concentration of DMSO in your assay should be kept low (typically ≤1% v/v) to avoid solvent-induced fungal growth inhibition or stress responses.[2]

    • Always include a solvent control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent on fungal growth.

Q2: I am observing fungal growth at high concentrations of this compound, but inhibition at lower concentrations. What could be causing this paradoxical effect?

A2: This phenomenon, known as the "paradoxical effect" or "trailing growth," can occur with some antifungal agents.[3] It is characterized by reduced susceptibility at higher concentrations. Potential causes include:

  • Fungal Stress Responses: High concentrations of the compound may trigger stress response pathways in the fungi, leading to adaptation and survival.[4][5]

  • Compound Precipitation: At higher concentrations in aqueous media, the compound may precipitate out of solution, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation.

  • Fungistatic vs. Fungicidal Activity: this compound has been shown to have fungistatic activity, meaning it inhibits fungal growth rather than killing the fungi.[6] The observed growth at high concentrations could be due to a subpopulation of resistant cells or the organism adapting over the incubation period.

Q3: The MIC values for this compound vary significantly between experiments. How can I improve reproducibility?

A3: Inconsistent Minimum Inhibitory Concentration (MIC) values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: Ensure a standardized inoculum density is used for each experiment. Variations in the number of fungal cells or spores can significantly impact the MIC. Standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide guidance on preparing inocula.[7]

  • Incubation Time and Temperature: Adhere to a consistent incubation time and temperature. Extended incubation periods can lead to trailing growth and higher MICs.

  • Media Composition: The components of the culture medium can influence the activity of this compound. Ensure the pH is buffered and that the medium composition is consistent across all experiments.

  • Endpoint Reading: The method used to determine the endpoint (e.g., visual inspection, spectrophotometry) should be standardized. For fungistatic compounds like this compound, the endpoint is typically a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the control, rather than complete inhibition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No antifungal activity observed Compound Instability/Degradation: this compound may be unstable in the assay medium or under certain storage conditions.Prepare fresh stock solutions for each experiment. Store the solid compound and stock solutions at -20°C.
Inappropriate Fungal Strain: The selected fungal strain may be intrinsically resistant to this compound.Test a panel of different fungal species to determine the spectrum of activity. Include a known susceptible control strain in your assays.
Incorrect Assay Conditions: The pH of the medium or other factors may be affecting the compound's activity.Ensure the assay medium is buffered to a stable pH, as the activity of some antifungal compounds can be pH-dependent.
Contamination in assay wells Non-sterile Technique: Introduction of contaminating microorganisms during assay setup.Use aseptic techniques throughout the experimental setup. Prepare media and reagents under sterile conditions.
High variability in replicate wells Uneven Distribution of Fungal Inoculum: Inconsistent number of fungal cells in each well.Thoroughly vortex the fungal suspension before and during inoculation to ensure a homogenous distribution.
Compound Precipitation: The compound may be precipitating at the tested concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system for the stock solution.
"Skipped" wells (growth in a well with a higher concentration than an inhibited well) Pipetting Error: Inaccurate serial dilutions leading to inconsistent compound concentrations.Use calibrated pipettes and ensure proper mixing during the preparation of serial dilutions.
Edge Effects in Microtiter Plates: Evaporation from the outer wells of the plate can concentrate the compound and media components.Avoid using the outermost wells of the microtiter plate for critical measurements. Fill the outer wells with sterile water or media to minimize evaporation from the inner wells.

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from standardized antifungal susceptibility testing methods (CLSI M27-A3/M38-A2) and studies on the antifungal activity of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Vortex until fully dissolved.

    • Store at -20°C.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation.

    • Harvest spores by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^5 cells/mL in sterile saline.

    • Further dilute the suspension 1:10 in the desired broth medium (e.g., Potato Dextrose Broth or RPMI-1640). This will result in a final inoculum of 1 x 10^4 cells/mL.[6]

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile broth medium to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 100 µg/mL down to 0.78 µg/mL).

    • Add 50 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Add 50 µL of the fungal inoculum to a well with only the broth medium to serve as a positive growth control.

    • Add 50 µL of the fungal inoculum to a well containing the broth medium and the highest concentration of DMSO used in the dilutions to serve as a solvent control.

    • Add 150 µL of broth medium to a well to serve as a negative control (sterility control).

  • Incubation and Reading:

    • Incubate the plate at an appropriate temperature (e.g., 25-35°C) for 24-96 hours, depending on the growth rate of the fungus.[6]

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the positive growth control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.

Quantitative Data Summary

The following table summarizes the reported antifungal activity of this compound against various fungal species. Note that experimental conditions may vary between studies.

Fungal SpeciesAssay TypeConcentration (µg/mL)% Growth InhibitionIncubation Time (h)Reference
Macrophomina phaseolinaBroth Microdilution100>90%96[6][8]
50>70%96[6][8]
Rhizoctonia solaniBroth Microdilution100>90%96[6][8]
50>70%96[6][8]
Geotrichum candidumNot specified10040-65%Not specified[6]
Botrytis cinereaNot specified10040-65%Not specified[6]
Fusarium solaniNot specified10040-65%Not specified[6]
Penicillium roquefortiNot specified100~59%96[6]

Visualizations

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis stock Prepare this compound Stock Solution in DMSO dilution Perform Serial Dilutions of this compound stock->dilution inoculum Prepare Fungal Inoculum Suspension add_inoculum Add Fungal Inoculum to all wells inoculum->add_inoculum dilution->add_inoculum controls Set up Controls: - Growth Control - Solvent Control - Sterility Control incubation Incubate Plate (24-96 hours) add_inoculum->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for determining the MIC of this compound.

Putative Signaling Pathway for Fungal Response to this compound

G cluster_stimulus Stimulus cluster_cell Fungal Cell cluster_pathways Stress Response Pathways cluster_response Cellular Response CA This compound membrane Plasma Membrane Damage (H+-ATPase Inhibition) CA->membrane mitochondria Mitochondrial Dysfunction CA->mitochondria ros Increased ROS (Reactive Oxygen Species) membrane->ros mitochondria->ros hog HOG/MAPK Pathway ros->hog cwi Cell Wall Integrity (PKC Pathway) ros->cwi pcd Programmed Cell Death ros->pcd adaptation Stress Adaptation & Tolerance hog->adaptation cwi->adaptation growth_inhibition Growth Inhibition (Fungistasis) adaptation->growth_inhibition adaptation->pcd

Caption: Proposed fungal response pathway to this compound.

Logical Flow for Troubleshooting Inconsistent Results

G cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Inconsistent Antifungal Results check_protocol Review Protocol: - Inoculum Density - Incubation Time/Temp - Media Composition start->check_protocol check_reagents Check Reagents: - this compound Stock - Media Sterility - Solvent Control start->check_reagents solubility Investigate Solubility: - Visual check for precipitation - Test different solvent/concentration check_protocol->solubility check_reagents->solubility fungistatic Confirm Fungistatic Effect: - Plate inhibited cultures on fresh media - Observe for regrowth solubility->fungistatic stress_response Consider Fungal Stress Response: - Test a range of concentrations - Note any paradoxical growth fungistatic->stress_response optimized_assay Optimized and Reproducible Assay stress_response->optimized_assay

Caption: Troubleshooting inconsistent this compound assay results.

References

Technical Support Center: Optimizing Cyclopaldic Acid Concentration for Phytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopaldic acid in phytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in phytotoxicity assays?

A general starting concentration range for this compound is between 10 µg/mL and 100 µg/mL.[1][2] This range has been shown to induce visible symptoms like leaf chlorosis and necrosis in a variety of plants, including cypress, tomato, oat, and mung bean.[1][2] For more sensitive model organisms like Arabidopsis thaliana, concentrations of 10 µM and 100 µM have been effectively used to study detailed cellular responses.[1]

Q2: I am not observing any phytotoxic effects. What are the possible reasons?

Several factors could contribute to a lack of observable phytotoxicity:

  • Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific plant species or experimental system. Consider performing a dose-response study with a wider concentration range.

  • Plant species resistance: The plant species you are working with may have a natural resistance to this compound. It is known to be a non-specific phytotoxin, but sensitivity can vary between species.[1][2]

  • Experimental duration: The incubation time may be too short. Some effects, like significant growth reduction, may take several days to become apparent. For instance, in Arabidopsis thaliana, growth inhibition was significant after 7 days of treatment.[1]

  • Compound stability: Ensure the this compound solution is properly prepared and stored to maintain its bioactivity.

  • Method of application: The method of application can influence uptake and response. Subepidermal injections have been used to reproduce systemic symptoms in cypress seedlings.[1] For seedlings, supplementing the growth medium is a common method.[1]

Q3: The phytotoxic effects in my experiment are too severe, leading to rapid cell death. What should I do?

If you observe overly severe effects, such as rapid and widespread necrosis, consider the following adjustments:

  • Lower the concentration: The concentration of this compound is likely too high for your experimental system. A dilution series is recommended to find a concentration that induces a measurable, but not overwhelming, response.

  • Reduce the exposure time: Shorten the duration of the treatment to observe earlier, more subtle cellular responses before widespread cell death occurs. For example, in Arabidopsis thaliana leaves, increased ion leakage was detected as early as 6 hours after treatment.[1]

Q4: How can I confirm that the observed effects are due to this compound's phytotoxicity?

To validate that the observed symptoms are a direct result of this compound, you should include appropriate controls in your experimental design:

  • Vehicle control: Treat a set of plants with the solvent used to dissolve the this compound (e.g., a specific buffer or a low percentage of a solvent like DMSO) at the same final concentration used in the experimental treatments. This will account for any effects of the solvent itself.

  • Untreated control: Maintain a set of plants under the same conditions but without any treatment to serve as a baseline for normal growth and development.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between replicates - Inhomogeneous application of this compound.- Variability in plant material (e.g., age, health).- Pipetting errors.- Ensure thorough mixing of this compound in the growth medium or application solution.- Use plants of the same age and developmental stage.- Calibrate pipettes and use precise dispensing techniques.
No dose-dependent response observed - The concentration range tested is too narrow or not in the responsive range for the plant species.- Saturation of the toxic effect at the lowest concentration tested.- Broaden the range of concentrations in your dose-response study.- Include lower concentrations in your experimental design.
Contamination in plant cultures - Non-sterile handling techniques.- Contaminated this compound stock solution.- Use aseptic techniques for all manipulations.- Filter-sterilize the this compound stock solution before adding it to the sterile growth medium.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound and the observed phytotoxic effects in various plant species.

Plant SpeciesConcentration(s)Observed Phytotoxic EffectsCitation(s)
Arabidopsis thaliana10 µM, 100 µMReduced stem and root growth, leaf chlorosis, chlorophyll loss, ion leakage, hydrogen peroxide production, membrane-lipid peroxidation.[1]
Cypress (Cupressus sp.)10 - 100 µg/mLMarked leaf chlorosis and necrosis in severed twigs, loss of electrolytes.[1][3]
Tomato (Lycopersicon esculentum)10 - 100 µg/mLMarked leaf chlorosis and necrosis in cuttings.[1][3]
Oat (Avena sativa)10 - 100 µg/mLMarked leaf chlorosis and necrosis in cuttings.[1][3]
Mung Bean (Vigna radiata)10 - 100 µg/mLMarked leaf chlorosis and necrosis in cuttings.[1][3]

Experimental Protocols

Seedling Growth Inhibition Assay (adapted from studies on Arabidopsis thaliana)
  • Prepare sterile plant growth medium (e.g., Murashige and Skoog) and supplement with various concentrations of this compound (e.g., 10 µM and 100 µM) and a vehicle control.[1]

  • Germinate seeds of the target plant species on the prepared medium in a controlled environment.

  • After a defined growth period (e.g., 7 days), measure primary root length and stem length.[1]

  • Statistically compare the measurements from the this compound-treated plants to the control group to determine the extent of growth inhibition.[1]

Leaf Chlorosis and Necrosis Assay
  • Prepare solutions of this compound at different concentrations (e.g., 10 - 100 µg/mL) and a vehicle control.[1]

  • Use cuttings or detached leaves from the plant species of interest.

  • Place the cuttings or leaves in the prepared solutions or apply the solutions directly to the leaf surface.

  • Incubate under controlled light and temperature conditions.

  • Visually assess and document the development of chlorosis (yellowing) and necrosis (tissue death) over a set period.

Ion Leakage Assay
  • Treat leaf discs or whole leaves with various concentrations of this compound (e.g., 10 µM and 100 µM) and a vehicle control for specific time intervals (e.g., 6 and 24 hours).[1]

  • After treatment, thoroughly rinse the plant material with deionized water.

  • Submerge the plant material in a known volume of deionized water and measure the initial electrical conductivity of the solution.

  • Incubate for a set period (e.g., a few hours) at room temperature with gentle shaking.

  • Measure the electrical conductivity of the solution again.

  • To determine the total ion leakage, boil the samples to induce complete cell lysis and measure the final electrical conductivity.

  • Calculate the relative electrolyte leakage as a percentage of the total leakage.[1]

Hydrogen Peroxide (H₂O₂) Production Assay
  • Treat leaves with the desired concentrations of this compound (e.g., 10 µM and 100 µM) and a control for specific durations (e.g., 6 and 24 hours).[1]

  • Submerge the leaves in a solution of 3,3'-diaminobenzidine (DAB) at a concentration of 1 mg/mL.[1]

  • Vacuum infiltrate the leaves to facilitate DAB uptake and incubate.

  • Destain the leaves by boiling in an ethanol:acetic acid:glycerol solution to remove chlorophyll.[1]

  • The presence of H₂O₂ will be indicated by a reddish-brown precipitate. Document the results through photography.[1]

Membrane-Lipid Peroxidation Assay (MDA Method)
  • Treat leaves with this compound (e.g., 10 µM and 100 µM) and a control for the desired time points (e.g., 6 and 24 hours).[1]

  • Homogenize the leaf tissue in a trichloroacetic acid (TCA) solution.[1]

  • Centrifuge the homogenate and collect the supernatant.

  • Add thiobarbituric acid (TBA) to the supernatant and incubate at a high temperature (e.g., 95°C).[1]

  • Cool the reaction and measure the absorbance at a specific wavelength (e.g., 532 nm) to quantify the malondialdehyde (MDA) content, which is an indicator of lipid peroxidation.[1]

Visualizations

Experimental_Workflow_Phytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Plant_Material Select Healthy Plant Material Application Apply this compound Plant_Material->Application CA_Solutions Prepare this compound Solutions (Dose-Response Range & Controls) CA_Solutions->Application Incubation Incubate Under Controlled Conditions Application->Incubation Visual_Assessment Visual Assessment (Chlorosis, Necrosis) Incubation->Visual_Assessment Growth_Measurement Measure Growth Parameters (Root/Stem Length) Incubation->Growth_Measurement Biochemical_Assays Perform Biochemical Assays (Ion Leakage, H2O2, MDA) Incubation->Biochemical_Assays Data_Analysis Statistical Analysis Visual_Assessment->Data_Analysis Growth_Measurement->Data_Analysis Biochemical_Assays->Data_Analysis Conclusion Determine Optimal Concentration Data_Analysis->Conclusion

Caption: General workflow for determining the optimal concentration of this compound in phytotoxicity studies.

Signaling_Pathway_Cyclopaldic_Acid cluster_cellular_targets Cellular Targets cluster_cellular_responses Cellular Responses cluster_phenotypic_effects Phenotypic Effects CA This compound PM_H_ATPase Plasma Membrane H+-ATPase CA->PM_H_ATPase Mitochondria Mitochondria CA->Mitochondria Vacuole Vacuole CA->Vacuole Depolarization Transmembrane Potential Depolarization PM_H_ATPase->Depolarization ROS ROS Overproduction Mitochondria->ROS PCD Programmed Cell Death & Autophagy Vacuole->PCD Ion_Leakage Ion Leakage Depolarization->Ion_Leakage Lipid_Peroxidation Membrane-Lipid Peroxidation ROS->Lipid_Peroxidation Chlorosis Leaf Chlorosis PCD->Chlorosis Growth_Inhibition Growth Inhibition PCD->Growth_Inhibition Ion_Leakage->Chlorosis Lipid_Peroxidation->Chlorosis

Caption: Simplified signaling pathway of this compound-induced phytotoxicity.

References

How to minimize degradation of cyclopaldic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of cyclopaldic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during extraction?

Q2: What is the recommended pH for the initial extraction step to ensure the stability of this compound?

A2: The standard protocol for this compound extraction involves acidifying the fungal culture filtrate to a pH of 4 before extraction with an organic solvent like ethyl acetate.[4] This acidic condition helps to protonate the carboxylic acid group, making it more soluble in the organic phase. However, strong acidic or alkaline conditions should be avoided to prevent the hydrolysis of the lactone ring.[1][3]

Q3: How can I minimize thermal degradation during the solvent evaporation step?

A3: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is crucial to perform solvent evaporation under reduced pressure (e.g., using a rotary evaporator) at a low temperature. While a specific maximum temperature for this compound has not been reported, a general guideline for natural product isolation is to keep the temperature as low as possible, ideally below 40°C.

Q4: Is this compound sensitive to light?

A4: Although specific studies on the photostability of this compound are limited, many complex organic molecules are susceptible to photodegradation.[5][6] It is best practice to protect the sample from direct light exposure throughout the extraction and purification process. This can be achieved by using amber-colored glassware or by covering the glassware with aluminum foil.

Q5: What are the common impurities or byproducts I might encounter, and how can I differentiate them from degradation products?

A5: Impurities can originate from the fungal culture (other secondary metabolites) or be introduced during the extraction process. Degradation products, on the other hand, are formed from the chemical breakdown of this compound. Common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and separating impurities and degradation products from the target compound.[7][8] The appearance of new peaks in the chromatogram during stability studies under stress conditions (e.g., heat, extreme pH) can indicate the formation of degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound, with a focus on minimizing degradation.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Extraction Ensure the pH of the culture filtrate is adjusted to 4 to maximize the partitioning of this compound into the ethyl acetate phase.[4] Perform multiple extractions (e.g., 3-5 times) with fresh solvent to ensure exhaustive extraction.
Degradation due to pH Avoid extreme pH values. While acidification to pH 4 is standard, ensure the pH does not drop significantly lower. If working with basic conditions for any reason, be aware that lactones are susceptible to rapid hydrolysis.[3]
Thermal Degradation During solvent removal, use a rotary evaporator at a low temperature (e.g., < 40°C) and under vacuum to minimize heat exposure.
Sample Handling Process samples as quickly as possible. If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) and protected from light.[9]
Problem 2: Presence of Multiple Unidentified Peaks in HPLC/LC-MS Analysis
Possible Cause Recommended Solution
Co-extraction of Impurities Optimize the purification step. Column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected solvent gradient can effectively separate impurities.[4] Preparative HPLC can also be employed for higher purity.[10]
Formation of Degradation Products Review the extraction protocol for potential degradation-inducing steps. Check the pH of all aqueous solutions, the temperature of evaporation, and light exposure. Run a small-scale stability test by exposing a purified sample to different conditions (heat, light, acidic/basic pH) to identify potential degradation products.
Solvent-mediated Decomposition Ensure the use of high-purity solvents. Some solvents can contain impurities that may react with the target compound.[11]

Experimental Protocols

Standard Extraction Protocol for this compound

This protocol is a compilation of methodologies described in the literature.[4][12]

  • Acidification: Acidify the fungal culture filtrate to pH 4 with hydrochloric acid (HCl).

  • Solvent Extraction: Extract the acidified filtrate multiple times with an equal volume of ethyl acetate (EtOAc).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Filter the dried extract and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Purification: Purify the resulting crude extract using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Crystallization: Crystallize the purified this compound from a solvent mixture such as methanol/chloroform.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_extraction Verify Extraction Efficiency start->check_extraction check_pH Review pH Control start->check_pH check_temp Assess Thermal Stress start->check_temp check_storage Examine Storage Conditions start->check_storage solution_extraction Optimize Extraction (e.g., multiple extractions) check_extraction->solution_extraction solution_pH Maintain pH 4, Avoid Extremes check_pH->solution_pH solution_temp Use Low Temp Evaporation (<40°C) check_temp->solution_temp solution_storage Store Cold & Dark (-20°C or -80°C) check_storage->solution_storage This compound Degradation CA This compound (Lactone Form) Hydrolyzed Hydrolyzed Product (Hydroxy Acid Form) CA->Hydrolyzed Hydrolysis Stress Stress Conditions (e.g., non-optimal pH, high temp) Stress->CA Further_Deg Further Degradation Products Hydrolyzed->Further_Deg Decomposition

References

Technical Support Center: Cyclopaldic Acid In Vitro Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopaldic acid. The information provided is intended to address common solubility issues and provide guidance for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for use in cell-based assays and other in vitro experiments.[1][2] It is an effective solvent for a wide array of organic compounds, including many polymers and some inorganic salts.[3]

Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution in aqueous media. What can I do to prevent this?

A2: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[4] It is crucial to keep the final DMSO concentration as high as tolerable for your specific cell line to maintain the solubility of this compound.[2]

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the concentrated DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Three-Step Solubilization Protocol: For particularly challenging compounds, a three-step protocol can be effective:

    • Dissolve the compound in a minimal amount of DMSO.

    • Dilute this solution 10-fold with pre-warmed (around 50°C) fetal bovine serum (FBS).

    • Perform the final dilution in pre-warmed cell culture media to achieve the desired final concentration.[5]

Q3: What is the maximum concentration of this compound that can be used in cell culture?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from the micromolar (µM) to the microgram per milliliter (µg/mL) range. For example, concentrations of 10 µM and 100 µM have been used in studies with Arabidopsis thaliana protoplasts.[6][7][8] In antifungal assays, concentrations ranging from 12.5 µg/mL to 100 µg/mL have been tested.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare my this compound stock solution?

A4: Prepare a high-concentration stock solution in 100% DMSO. For example, you can prepare a 10 mM or 10 mg/mL stock solution. This concentrated stock can then be serially diluted in DMSO to create intermediate stocks for different experimental concentrations.[2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Use a sufficient volume of fresh, anhydrous DMSO. Gentle vortexing or brief sonication can aid dissolution.
Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of this compound. Increase the final percentage of DMSO in the medium (while staying within the tolerable limit for your cells).[4] Utilize the three-step solubilization protocol mentioned in the FAQs.[5]
Cloudiness or precipitate appears in the culture plate after incubation. The compound is coming out of solution over time due to instability or interaction with media components.Reduce the incubation time if possible. Ensure the final DMSO concentration is sufficient to maintain solubility for the duration of the experiment.
Inconsistent results between experiments. Incomplete dissolution of the stock solution or precipitation during dilution.Always ensure your stock solution is fully dissolved before each use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment.
Observed cytotoxicity in control cells treated with vehicle (DMSO). The final concentration of DMSO is too high for the cells.Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration (typically ≤0.5%).[4] Ensure the final DMSO concentration is consistent across all experimental and control groups.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

ApplicationOrganism/Cell LineConcentration RangeSolventReference
Phytotoxicity AssayArabidopsis thaliana10 µM, 100 µM-[6][7][8]
Antifungal AssayMacrophomina phaseolina, Rhizoctonia solani12.5 - 100 µg/mLDMSO[1]
Antifungal AssayVarious phytopathogenic fungi50 - 100 µg/mLDMSO[1]
Spore Germination InhibitionBotrytis cinerea50 µg/mL-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Treating Cells with this compound
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in 100% DMSO if a range of concentrations is being tested.

  • Pre-warm the cell culture medium to 37°C.

  • Add the appropriate volume of the this compound-DMSO solution to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration should ideally be ≤ 0.5%.[4] For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 1 mL of culture medium.

  • Gently mix the medium immediately after adding the compound.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.

  • Incubate the cells for the desired experimental duration.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

This compound has been shown to induce several cellular effects, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to programmed cell death in some systems.[6][7][9]

Cyclopaldic_Acid_Signaling cluster_workflow Experimental Workflow cluster_pathway Cellular Effects of this compound start This compound Powder stock High Concentration Stock in 100% DMSO start->stock Dissolve working Dilution in Culture Medium (Final DMSO ≤ 0.5%) stock->working Dilute treatment Cell Treatment working->treatment CA This compound assay Downstream Assays (e.g., Viability, ROS, Western Blot) treatment->assay Mitochondria Mitochondria CA->Mitochondria ROS ROS Production Mitochondria->ROS MAPKKK MAPKKK ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation PCD Programmed Cell Death MAPK->PCD Induction Troubleshooting_Logic start Issue: this compound Precipitation check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso check_conc Is this compound concentration high? check_dmso->check_conc Yes increase_dmso Action: Increase final DMSO (if tolerated by cells) check_dmso->increase_dmso No decrease_conc Action: Lower this compound concentration check_conc->decrease_conc Yes use_protocol Action: Use 3-step solubilization protocol check_conc->use_protocol No success Problem Resolved increase_dmso->success decrease_conc->success use_protocol->success

References

Technical Support Center: Refining Protocols for Studying Cyclopaldic Acid's Subcellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the subcellular targets of cyclopaldic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the known primary subcellular targets of this compound in plant cells?

A1: Current research indicates that this compound primarily targets three subcellular locations in plant cells: the plasma membrane, mitochondria, and vacuoles.[1][2][3][4] It has been shown to inhibit the plasma membrane H+-ATPase, disrupt mitochondrial function leading to the overproduction of reactive oxygen species (ROS), and induce vacuolar disruption, which can trigger programmed cell death and autophagy.[1][2][3][4]

Q2: What are the downstream effects of this compound's interaction with its subcellular targets?

A2: The interaction of this compound with its targets initiates a cascade of cellular events, including depolarization of the transmembrane potential, ion leakage, and membrane-lipid peroxidation.[1][2][3] Furthermore, it elicits the transcription of genes involved in plant immune responses, particularly those related to the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, as well as genes associated with senescence and programmed cell death.[1][2][5]

Q3: What are the main challenges in identifying the direct molecular targets of natural products like this compound?

A3: Identifying the direct molecular targets of natural products can be challenging due to several factors. These include the potential for multiple targets, low-affinity interactions, and the difficulty in chemically modifying the natural product for use in traditional affinity-based methods without altering its biological activity.[1][6] Additionally, natural products often have complex structures that can be difficult to synthesize or modify.

Q4: Which techniques are recommended for identifying the direct protein targets of this compound?

A4: A combination of affinity-based and label-free methods is recommended. Affinity Purification-Mass Spectrometry (AP-MS) can be a powerful tool if a suitable, biologically active derivative of this compound can be synthesized.[1][7][8] Label-free methods like the Cellular Thermal Shift Assay (CETSA) are advantageous as they do not require modification of the compound and can be used to confirm target engagement in a more physiological context.[3][7][9]

II. Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for key experiments to investigate the subcellular targets of this compound, along with troubleshooting guides in a question-and-answer format.

A. Target Identification and Validation

This protocol outlines the general workflow for identifying protein targets of this compound using an affinity-based approach. It assumes the availability of a biotinylated or otherwise tagged, biologically active derivative of this compound.

Experimental Workflow Diagram:

AP_MS_Workflow cluster_prep Probe Preparation & Lysate Incubation cluster_purification Affinity Purification cluster_analysis Protein Identification Biotin_CA Biotinylated This compound Streptavidin_Beads Streptavidin-coated Beads Biotin_CA->Streptavidin_Beads Binding Incubation Incubation Streptavidin_Beads->Incubation Cell_Lysate Cell/Tissue Lysate Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Detailed Protocol:

  • Probe Immobilization:

    • Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with a suitable buffer (e.g., TBS-T: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20) to remove unbound probe.

  • Protein Extraction:

    • Harvest cells or tissues of interest and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the soluble proteome.

  • Affinity Pulldown:

    • Incubate the protein lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with beads conjugated to biotin alone to identify non-specific binders.

  • Washing:

    • Wash the beads five times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of free biotin.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10][11]

    • Identify the proteins using a protein database search engine.

Troubleshooting Guide: AP-MS

Question/Problem Possible Cause Suggested Solution
High background of non-specific proteins. Insufficient washing; Hydrophobic interactions with the beads.Increase the number of washing steps or the stringency of the wash buffer (e.g., increase salt concentration or detergent). Pre-clear the lysate with unconjugated beads before the pulldown.
Low yield of putative target proteins. Inactive biotinylated probe; Low abundance of the target protein; Disruption of the interaction by the tag.Confirm the biological activity of the tagged this compound. Increase the amount of starting material. Synthesize a probe with the tag at a different position.
Target protein does not elute from the beads. Very strong interaction with the probe.Use a more stringent elution buffer (e.g., containing urea or guanidine HCl), but be aware this will denature the proteins.
Inconsistent results between replicates. Variability in cell culture or lysis; Inconsistent washing steps.Standardize all experimental procedures, including cell growth conditions, lysis, and washing.

CETSA is a label-free method to assess the engagement of a small molecule with its protein target in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.[3][9]

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Protein Detection Cells_CA Cells + this compound Heat_Treatment Heat Treatment (Temperature Gradient) Cells_CA->Heat_Treatment Cells_Control Cells (Control) Cells_Control->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Western_Blot Western Blot Supernatant_Collection->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.

Troubleshooting Guide: CETSA

Question/Problem Possible Cause Suggested Solution
No clear melting curve. The protein is very stable or unstable; The antibody is not specific.Extend the temperature range. Validate the antibody's specificity.
No thermal shift observed. No direct binding; The compound does not stabilize the protein upon binding.Consider that the protein may not be a direct target. Some ligand interactions do not lead to thermal stabilization.
High variability between replicates. Inconsistent heating; Uneven cell density.Ensure uniform heating and cooling of all samples. Ensure accurate and consistent cell counting and aliquoting.
"Hook effect" in the melting curve (increased signal at high temperatures). Protein aggregation is not complete, or aggregates are not effectively pelleted.Optimize the centrifugation speed and time.
B. Analysis of Subcellular Targets

This assay measures the activity of the plasma membrane H+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Detailed Protocol:

  • Microsomal Membrane Isolation:

    • Homogenize plant tissue in an ice-cold homogenization buffer.

    • Perform differential centrifugation to enrich for microsomal membranes.[8][12]

  • ATPase Reaction:

    • Set up reaction tubes containing microsomal membranes, reaction buffer (containing inhibitors of other ATPases like nitrate, molybdate, and oligomycin), and with or without vanadate (a specific inhibitor of P-type ATPases).[8][12]

    • Start the reaction by adding ATP and incubate at 30°C for 30 minutes.

  • Phosphate Quantification:

    • Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the molybdate-blue reaction.[8][12]

    • The H+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of vanadate.

Troubleshooting Guide: H+-ATPase Assay

Question/Problem Possible Cause Suggested Solution
Low overall ATPase activity. Poor membrane preparation; Inactive enzyme.Optimize the membrane isolation protocol to minimize protein degradation. Ensure all steps are performed at 4°C.
High background (vanadate-insensitive) activity. Contamination with other ATPases.Ensure the correct concentrations of inhibitors for other ATPases are used.
Inconsistent results. Inaccurate protein quantification; Pipetting errors.Use a reliable protein quantification method (e.g., Bradford assay). Be precise with all pipetting steps.

A series of assays can be used to assess the impact of this compound on mitochondrial function.

Data Summary Table: Mitochondrial Function

AssayParameter MeasuredExpected Effect of this compound
MTT/XTT Assay Mitochondrial reductase activity (cell viability)Decrease
JC-1 Staining Mitochondrial membrane potentialDecrease (shift from red to green fluorescence)
MitoSOX Staining Mitochondrial superoxide productionIncrease
Oxygen Consumption Rate (OCR) RespirationDecrease

Troubleshooting Guide: Mitochondrial Assays

Question/Problem Possible Cause Suggested Solution
High background fluorescence in staining assays. Autofluorescence of the compound; Suboptimal dye concentration.Run a control with the compound alone. Titrate the dye concentration to find the optimal signal-to-noise ratio.
No change in mitochondrial function observed. The compound does not affect mitochondria in the tested cell type; Incorrect assay conditions.Use a positive control known to disrupt mitochondrial function. Optimize the incubation time and compound concentration.
Cell death interfering with the assay. High toxicity of the compound.Perform a dose-response and time-course experiment to find a sub-lethal concentration and time point for the assay.

These assays are used to determine if this compound disrupts vacuolar integrity and induces autophagy.

Detailed Protocol: Monodansylcadaverine (MDC) Staining for Autophagy

  • Cell Treatment:

    • Treat cells with this compound. Include a starvation control (e.g., Earle's Balanced Salt Solution) to induce autophagy.

  • MDC Staining:

    • Incubate the cells with 0.05 mM MDC in PBS for 10-15 minutes at 37°C.[13][14][15]

  • Microscopy:

    • Wash the cells with PBS and observe under a fluorescence microscope. Autophagic vacuoles will appear as distinct dot-like structures.[13]

Detailed Protocol: LC3 Western Blot for Autophagy

  • Protein Extraction and Western Blotting:

    • Extract total protein from treated and control cells.

    • Perform Western blotting using an antibody that detects both LC3-I and LC3-II.[5]

  • Analysis:

    • An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is indicative of an increase in autophagosome formation.[5]

Troubleshooting Guide: Autophagy Assays

Question/Problem Possible Cause Suggested Solution
Faint or no MDC staining. Low level of autophagy; Photobleaching of the dye.Use a positive control for autophagy induction. Minimize exposure of the stained cells to light.
Difficulty in distinguishing LC3-I and LC3-II on Western blot. Poor gel resolution.Use a higher percentage acrylamide gel to better separate these low molecular weight proteins.
Ambiguous LC3-II/LC3-I ratio changes. Block in autophagic flux rather than induction.Perform an autophagy flux assay by treating cells with a lysosomal inhibitor (e.g., bafilomycin A1) in addition to this compound.

III. Signaling Pathway Analysis

This compound has been shown to modulate the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. The following diagrams illustrate the core components of these pathways and potential points of intervention by this compound.

A. Jasmonic Acid (JA) Signaling Pathway

JA_Signaling cluster_synthesis JA Biosynthesis cluster_signaling Signal Transduction Linolenic_Acid α-Linolenic Acid OPDA OPDA Linolenic_Acid->OPDA JA Jasmonic Acid OPDA->JA JA_Ile JA-Ile (Active form) JA->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes Cyclopaldic_Acid This compound Cyclopaldic_Acid->Linolenic_Acid ? Cyclopaldic_Acid->JA_Response_Genes ?

Caption: Jasmonic Acid Signaling Pathway and Potential this compound Interaction.

B. Salicylic Acid (SA) Signaling Pathway

SA_Signaling cluster_synthesis SA Biosynthesis cluster_signaling Signal Transduction Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate SA Salicylic Acid Isochorismate->SA NPR1_oligomer NPR1 (oligomer) in Cytosol SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) in Nucleus NPR1_oligomer->NPR1_monomer TGA TGA (Transcription Factor) NPR1_monomer->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Cyclopaldic_Acid This compound Cyclopaldic_Acid->Chorismate ? Cyclopaldic_Acid->PR_Genes ?

Caption: Salicylic Acid Signaling Pathway and Potential this compound Interaction.

References

Technical Support Center: Controlling Variability in Cyclopaldic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with fungal cultures to produce cyclopaldic acid. Here you will find troubleshooting guidance and frequently asked questions to help you manage and control variability in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound production, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No this compound Yield 1. Incorrect Fungal Strain: The strain may not be a high producer or may have lost productivity. 2. Suboptimal Culture Conditions: Temperature, pH, or aeration may not be ideal for secondary metabolite production.[1][2] 3. Inappropriate Media Composition: Lack of necessary precursors or presence of inhibitory compounds.[3][4] 4. Incorrect Incubation Time: Harvesting too early or too late in the growth cycle.[1]1. Strain Verification & Maintenance: Confirm the identity of your fungal strain. Use fresh cultures from cryopreserved stocks to avoid issues from repeated subculturing. 2. Optimization Studies: Perform a design of experiments (DoE) to systematically test different temperatures (e.g., 20-30°C), pH levels (e.g., 5.0-6.0), and agitation speeds (e.g., 120-150 rpm).[1][2][5] 3. Media Optimization: Test different carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, casein acid hydrolysate).[1][3][4] Ensure essential minerals are present. 4. Time-Course Analysis: Harvest samples at different time points (e.g., daily from day 5 to day 21) to determine the peak production phase.[1][4]
High Batch-to-Batch Variability 1. Inconsistent Inoculum: Variations in the age, size, or metabolic state of the inoculum.[6] 2. Fluctuations in Physical Parameters: Minor shifts in temperature, pH, or dissolved oxygen between batches.[6][7][8] 3. Raw Material Inconsistency: Variability in the composition of complex media components (e.g., yeast extract, peptone).[9][10] 4. Genetic Instability of the Strain: Fungal strains can undergo genetic changes over time, affecting metabolite production.[11][12][13][14]1. Standardize Inoculum Preparation: Use a standardized protocol for spore suspension preparation or mycelial fragmentation. Ensure the inoculum is from a culture of the same age and growth phase for every batch. 2. Implement Rigorous Process Control: Use calibrated equipment and closely monitor physical parameters throughout the fermentation. Employ feedback control systems where possible.[6] 3. Qualify Raw Materials: Source media components from a reliable supplier and test new lots before use. Consider switching to a chemically defined medium for greater consistency. 4. Master Cell Bank System: Establish a master and working cell bank to ensure a consistent starting culture. Periodically re-isolate and characterize the production strain.
Fungal Contamination 1. Inadequate Sterilization: Improper sterilization of media, bioreactor, or lab equipment. 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling.1. Verify Sterilization Protocols: Validate autoclave cycles and ensure proper sterilization of all materials that will contact the culture. 2. Refine Aseptic Procedures: Work in a laminar flow hood and use strict aseptic techniques for all manipulations.
Inconsistent Fungal Growth (e.g., Pellets vs. Dispersed Mycelia) 1. Shear Stress: Agitation speed can influence fungal morphology. 2. Inoculum Form: Spore vs. mycelial inoculum can lead to different growth forms. 3. Media Composition: Certain media components can promote pellet formation.1. Optimize Agitation: Test different agitation speeds to find the optimal balance between oxygen transfer and shear stress. 2. Control Inoculum: Use a consistent form and concentration of inoculum. Homogenizing mycelial inoculum can promote dispersed growth. 3. Adjust Media: If a specific morphology is desired, screen different media components that may influence it.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors influencing this compound production?

A1: The most critical factors are temperature, pH, and water activity (aW).[2] For many Penicillium species, optimal production often occurs at temperatures between 25-28°C and a pH of 5.0.[1][2] The synthesis of secondary metabolites is often a response to environmental signals and is tightly regulated.[15]

Q2: How does media composition affect the yield of this compound?

A2: Media composition is crucial. The type and concentration of carbon and nitrogen sources significantly impact secondary metabolite production.[1][15] For example, some studies on related metabolites in Penicillium have found that specific concentrations of sucrose and yeast extract can optimize yield.[1] Complex nitrogen sources like peptone or casein acid hydrolysate have also been shown to enhance the production of other fungal secondary metabolites.[3][4]

Q3: My fungal strain's productivity has decreased over time. What could be the cause and how can I fix it?

A3: This is a common issue known as strain degeneration, which can be caused by genetic instability from repeated subculturing.[11][13] Fungi can undergo mutations or epigenetic changes that reduce or silence the biosynthetic gene clusters responsible for producing secondary metabolites.[14][15] To fix this, it is critical to go back to an early, high-producing isolate from a cryopreserved stock (master cell bank).

Q4: What is the best way to quantify this compound to assess variability?

A4: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (like UV-Vis or Diode Array) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[16][17][18] These techniques allow for accurate quantification and confirmation of the compound in complex culture extracts.

Q5: How can I ensure my results are reproducible?

A5: Reproducibility hinges on rigorous standardization.[6][7] This involves:

  • Standard Operating Procedures (SOPs): Document and strictly follow SOPs for media preparation, inoculum development, fermentation, and analytics.

  • Process Control: Tightly control all fermentation parameters (temperature, pH, agitation, aeration).[6]

  • Consistent Materials: Use a master cell bank and qualify all raw materials.[9]

  • Systematic Approach: Employ statistical methods like Design of Experiments (DoE) to understand the impact of different variables and identify robust operating conditions.[19][20]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation
  • Inoculum Preparation:

    • Aseptically transfer three plugs (5mm diameter) of a 7-day old fungal culture grown on Potato Dextrose Agar (PDA) to a 250 mL Erlenmeyer flask.

    • The flask should contain 150 mL of a suitable liquid medium (e.g., 2% malt extract).[21]

  • Incubation:

    • Incubate the flask at a controlled temperature (e.g., 25°C) on a rotary shaker at a set speed (e.g., 150 rpm).[21]

    • Allow the culture to grow for a predetermined period (e.g., 20 days) to allow for the production of secondary metabolites.[21]

Protocol 2: Extraction of this compound
  • Separation: After incubation, separate the fungal biomass from the culture broth using vacuum filtration.[21]

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction using ethyl acetate (EtOAc) at a 3:1 ratio (filtrate:EtOAc).[21]

    • Repeat the extraction process five times to ensure complete recovery of the compound.[21]

  • Solvent Evaporation: Combine the organic (EtOAc) phases and remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.[21]

Protocol 3: Quantification by HPLC-MS/MS
  • Sample Preparation: Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol or an acetonitrile/water mixture).[17][21]

  • Chromatographic Separation:

    • Inject the sample into an HPLC system equipped with a C18 or C8 reversed-phase column.[16][21]

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.[21]

  • Mass Spectrometry Detection:

    • Couple the HPLC to a tandem mass spectrometer operating in a suitable mode (e.g., negative electrospray ionization).

    • Monitor for specific mass-to-charge (m/z) transitions characteristic of this compound (e.g., m/z 337/196 and 337/182 for a related compound, cyclopiazonic acid, which can be adapted).[17]

  • Quantification: Create a calibration curve using certified standards of this compound to quantify the concentration in the sample. The use of a labeled internal standard is recommended to correct for matrix effects.[17]

Visualizations

Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_prod Phase 2: Production cluster_analysis Phase 3: Analysis Strain Fungal Strain (Master Stock) Inoculum Inoculum Culture Strain->Inoculum Media Media Preparation (Standardized) Media->Inoculum Fermentation Batch Fermentation (Controlled Temp, pH, Agitation) Inoculum->Fermentation Extraction Extraction (EtOAc) Fermentation->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification Data Data Analysis Quantification->Data

Caption: Standard experimental workflow for this compound production.

troubleshooting_variability cluster_sources Potential Sources of Variability cluster_solutions Control Strategies Variability High Batch-to-Batch Variability Inoculum Inconsistent Inoculum Variability->Inoculum Conditions Process Fluctuations Variability->Conditions Materials Raw Material Quality Variability->Materials Strain Genetic Instability Variability->Strain SOPs Standardize SOPs Inoculum->SOPs Control Rigorous Process Control Conditions->Control Qualify Qualify Materials Materials->Qualify Bank Use Cell Banks Strain->Bank

Caption: Logical relationship between sources of variability and control strategies.

secondary_metabolism_regulation Env_Signals Environmental Signals (pH, Temp, Nutrients) Global_Reg Global Regulators (e.g., LaeA, VeA) Env_Signals->Global_Reg Pathway_Reg Pathway-Specific Transcription Factors Global_Reg->Pathway_Reg Biosynthesis_Genes Biosynthetic Gene Cluster (BGC) Pathway_Reg->Biosynthesis_Genes Enzymes Biosynthetic Enzymes Biosynthesis_Genes->Enzymes Metabolite This compound Enzymes->Metabolite

Caption: Simplified overview of secondary metabolite regulation in fungi.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Cyclopaldic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of cyclopaldic acid formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

A1: this compound is a mycotoxin produced by several species of fungi, including from the genera Penicillium, Aspergillus, and Seiridium. It has demonstrated notable antifungal activity against a range of phytopathogenic fungi. For instance, studies have shown that this compound can inhibit the growth of Macrophomina phaseolina and Rhizoctonia solani by over 90% at a concentration of 100 µg/mL.[1] However, its efficacy can vary depending on the fungal species.

Q2: What are the main challenges in formulating this compound for antifungal applications?

A2: The primary challenges in formulating this compound are likely related to its physicochemical properties, such as poor water solubility and potential instability. Many natural products with complex structures face difficulties in maintaining stability and achieving adequate dispersion in aqueous environments for biological assays and potential therapeutic applications.[2] While specific solubility and stability data for this compound in various conditions are not extensively published, its known solvents for laboratory analysis include dimethyl sulfoxide (DMSO) and chloroform, suggesting limited aqueous solubility.[1][3]

Q3: What are the proposed mechanisms of antifungal action for this compound?

A3: Studies, primarily in plant models, suggest that this compound exerts its effects through multiple mechanisms. It is known to inhibit the plasma membrane H+-ATPase, which disrupts ion gradients and membrane potential.[2][4][5] Furthermore, it can induce mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS), and trigger a programmed cell death (PCD) pathway that involves vacuolar disruption.[2][4][5] In fungi, this could translate to the activation of metacaspases and other components of apoptosis-like cell death.

Troubleshooting Guides

Issue 1: Low or Inconsistent Antifungal Activity in Aqueous Media
  • Problem: You are observing lower than expected or highly variable minimum inhibitory concentration (MIC) values for this compound in your antifungal susceptibility tests.

  • Possible Cause: Poor solubility and precipitation of this compound in the aqueous broth medium.

  • Solutions:

    • Co-solvent System: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into your test medium, ensure the final concentration of the solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus. Always include a solvent control in your experiments.

    • Formulation Enhancement: Consider encapsulating this compound in a drug delivery system to improve its aqueous solubility and stability.

Formulation StrategyPotential AdvantagesKey Experimental Parameters to Optimize
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for targeted delivery.Lipid composition, drug-to-lipid ratio, size, zeta potential, encapsulation efficiency.
Nanoemulsions High surface area for improved dissolution, can enhance membrane permeability.Oil phase, surfactant, co-surfactant, droplet size, polydispersity index.
Polymeric Nanoparticles Controlled release, protection from degradation, surface functionalization for targeting.Polymer type (e.g., PLGA), particle size, drug loading, release kinetics.
Issue 2: Difficulty in Determining Synergistic Effects with Other Antifungals
  • Problem: You are not observing a clear synergistic effect when combining this compound with other antifungal agents in a checkerboard assay.

  • Possible Cause: Inappropriate concentration ranges, suboptimal assay conditions, or a lack of true synergistic interaction.

  • Solutions:

    • Concentration Range Selection: Ensure the concentration ranges tested for both this compound and the partner antifungal bracket their individual MIC values (e.g., from 4x MIC to 1/16x MIC).

    • Mechanism-Based Partnering: Select combination partners based on complementary mechanisms of action. Since this compound disrupts the cell membrane potential and induces ROS, combining it with agents that target the cell wall (e.g., echinocandins) or ergosterol synthesis (e.g., azoles) could be a promising strategy.

    • Accurate FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic. Ensure your calculations are correct and reproducible.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for a natural product.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of this stock solution in a separate 96-well plate using RPMI 1640 medium to create a gradient of concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud dextrose agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium only). If using DMSO, include a solvent control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound in RPMI 1640 medium.

    • Along the y-axis, prepare serial dilutions of the partner antifungal (e.g., fluconazole) in RPMI 1640 medium.

    • The final plate should contain various concentrations of each drug alone and in combination.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

    • Incubate under the same conditions (35°C for 24-48 hours).

  • Data Analysis:

    • Determine the MIC of each drug alone and in each combination.

    • Calculate the FICI for each combination to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Visualizations

Caption: Workflow for formulation and testing of this compound.

signaling_pathway Proposed Antifungal Mechanism of this compound cluster_membrane Plasma Membrane cluster_mito Mitochondrion cluster_pcd Programmed Cell Death CA This compound H_ATPase H+-ATPase Inhibition CA->H_ATPase Mito_dys Mitochondrial Dysfunction CA->Mito_dys Vacuole Vacuolar Disruption CA->Vacuole Depolarization Membrane Depolarization H_ATPase->Depolarization ROS ROS Production Mito_dys->ROS Metacaspase Metacaspase Activation ROS->Metacaspase Vacuole->Metacaspase Apoptosis Apoptosis-like Cell Death Metacaspase->Apoptosis

Caption: Proposed signaling pathway for this compound's antifungal action.

References

Validation & Comparative

Cyclopaldic Acid: A Natural Antifungal Agent Poised to Challenge Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against devastating fungal diseases in agriculture, researchers are increasingly turning to naturally derived compounds as a source of novel, effective, and potentially more sustainable solutions. Cyclopaldic acid, a metabolite produced by several fungal species, has emerged as a promising candidate with a broad spectrum of antifungal activity. This guide provides a comprehensive comparison of the antifungal spectrum of this compound with that of leading commercial fungicides, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action. This information is intended for researchers, scientists, and drug development professionals in the agricultural sector.

A Comparative Look at Antifungal Efficacy

This compound has demonstrated significant inhibitory effects against a range of economically important phytopathogenic fungi. To provide a clear comparison with established commercial fungicides, the following table summarizes the available quantitative data on their respective antifungal activities. The data, presented as half-maximal effective concentration (EC50) values and percentage of mycelial growth inhibition, has been compiled from various scientific studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Fungal SpeciesThis compoundAzoxystrobinBoscalidChlorothalonil
Macrophomina phaseolina >90% inhibition at 100 µg/mL[1]36.08% inhibition at an unspecified concentration[2]-78.82% inhibition at 1000 ppm[2]; 100% inhibition at 2500 ppm[2]
Rhizoctonia solani >90% inhibition at 100 µg/mL[1][3]Mean EC50: 0.76 - 2.36 µg/mL[4]--
Sclerotinia sclerotiorum No activity detected[5]Mean EC50: >4.0 µg/mL[6]Mean EC50: 0.0383 - 1.23 µg/mL[6]-
Botrytis cinerea 40-65% inhibition at 100 µg/mL[5]---
Fusarium solani 40-65% inhibition at 100 µg/mL[5]---
Fusarium oxysporum 40-65% inhibition at 100 µg/mL[5]---
Geotrichum candidum 40-65% inhibition at 100 µg/mL[5]---

Note: "-" indicates that no data was found for the specific combination of fungicide and fungal species in the performed search. The experimental conditions for each data point may vary.

Understanding the Mechanisms of Fungal Inhibition

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and the selected commercial fungicides employ distinct strategies to inhibit fungal growth, which are visualized in the following diagrams.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Antifungal Assay cluster_data Data Collection & Analysis Fungus Fungal Culture PoisonedFood Poisoned Food Technique: Incorporate fungicides into PDA Fungus->PoisonedFood Media Potato Dextrose Agar (PDA) Media->PoisonedFood Fungicides This compound & Commercial Fungicides Fungicides->PoisonedFood Inoculation Inoculate plates with fungal plugs PoisonedFood->Inoculation Incubation Incubate at 25-28°C Inoculation->Incubation Measurement Measure mycelial growth diameter Incubation->Measurement Calculation Calculate Percentage Inhibition or EC50 Measurement->Calculation Comparison Compare efficacy Calculation->Comparison

Experimental workflow for in vitro antifungal susceptibility testing.
This compound: A Multi-Pronged Attack Leading to Programmed Cell Death

This compound exhibits a complex mode of action, targeting multiple key cellular components within the fungus, ultimately inducing programmed cell death (PCD).

cyclopaldic_acid_moa cluster_targets Cellular Targets cluster_effects Cellular Effects CA This compound PM_ATPase Plasma Membrane H+-ATPase CA->PM_ATPase Mitochondria Mitochondria CA->Mitochondria Vacuole Vacuole CA->Vacuole Depolarization Membrane Depolarization PM_ATPase->Depolarization ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Disruption Tonoplast Disruption Vacuole->Disruption PCD Programmed Cell Death (PCD) Depolarization->PCD ROS->PCD Disruption->PCD

Mechanism of action of this compound.
Commercial Fungicides: Targeting Essential Fungal Processes

Commercial fungicides typically act on specific and vital fungal pathways, effectively halting their growth and proliferation.

  • Azoxystrobin: This widely used strobilurin fungicide targets the mitochondrial electron transport chain, a critical process for energy production in fungal cells.[7][8]

azoxystrobin_moa cluster_etc Electron Transport Chain Azoxystrobin Azoxystrobin ComplexIII Complex III (Cytochrome bc1) Azoxystrobin->ComplexIII Inhibits Fungal_Death Fungal Cell Death Azoxystrobin->Fungal_Death Leads to Mitochondrion Fungal Mitochondrion ElectronFlow Electron Flow ATP_Synthase ATP Synthase ElectronFlow->ATP_Synthase Drives ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Produces ATP_Production->Fungal_Death Essential for life

Mechanism of action of Azoxystrobin.
  • Boscalid: As a succinate dehydrogenase inhibitor (SDHI), boscalid also disrupts the mitochondrial electron transport chain, but at a different point than azoxystrobin, specifically targeting Complex II.[9]

boscalid_moa cluster_etc Electron Transport Chain Boscalid Boscalid (SDHI) ComplexII Complex II (Succinate Dehydrogenase) Boscalid->ComplexII Inhibits Fungal_Death Fungal Cell Death Boscalid->Fungal_Death Leads to Mitochondrion Fungal Mitochondrion ElectronFlow Electron Flow ATP_Production ATP Production (Energy) ElectronFlow->ATP_Production Drives ATP_Production->Fungal_Death Essential for life

Mechanism of action of Boscalid.
  • Chlorothalonil: This broad-spectrum fungicide has a multi-site mode of action, primarily reacting with glutathione and inhibiting sulfhydryl-containing enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are crucial for cellular respiration.[10][11]

chlorothalonil_moa cluster_targets Cellular Targets cluster_effects Cellular Effects Chlorothalonil Chlorothalonil Glutathione Glutathione (GSH) Chlorothalonil->Glutathione Reacts with GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Chlorothalonil->GAPDH Inhibits Depletion GSH Depletion Glutathione->Depletion Enzyme_Inhibition Enzyme Inhibition GAPDH->Enzyme_Inhibition Disruption Disruption of Glycolysis & Other Metabolic Pathways Depletion->Disruption Enzyme_Inhibition->Disruption Fungal_Death Fungal Cell Death Disruption->Fungal_Death Leads to

Mechanism of action of Chlorothalonil.

Experimental Protocols

The following is a generalized protocol for in vitro antifungal susceptibility testing based on the widely used poisoned food technique, which was employed in several of the cited studies.

Objective: To determine the antifungal activity of test compounds (this compound and commercial fungicides) against phytopathogenic fungi by measuring the inhibition of mycelial growth.

Materials:

  • Pure cultures of test fungi (e.g., Macrophomina phaseolina, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Test compounds (dissolved in an appropriate solvent, e.g., dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-8 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the required volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control set with the solvent (DMSO) alone should also be prepared.

    • Mix thoroughly and pour approximately 20 mL of the amended PDA into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • From the margin of an actively growing 7-day-old culture of the test fungus, take a mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control plates).

  • Incubation:

    • Incubate the inoculated plates at 25-28°C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72, 96 hours) until the fungal growth in the control plate almost covers the entire plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • The EC50 value, the concentration of the fungicide that causes 50% inhibition of mycelial growth, can be determined by probit analysis of the inhibition data.

Conclusion

This compound demonstrates a compelling antifungal profile against several key plant pathogens, with a unique multi-target mechanism of action that could be advantageous in managing fungicide resistance. While direct comparative data with commercial fungicides under identical conditions is still emerging, the existing evidence suggests that this compound warrants further investigation as a potential lead compound for the development of new, bio-based fungicides. Its efficacy against pathogens like Macrophomina phaseolina and Rhizoctonia solani is particularly noteworthy. Further research should focus on head-to-head comparisons with a wider range of commercial fungicides and field trials to validate its performance under real-world agricultural conditions.

References

Comparative Analysis of Cyclopaldic Acid and Epi-epoformin Against Rust Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the antifungal properties and mechanisms of two promising natural compounds.

This guide provides a comprehensive comparative analysis of two fungal metabolites, cyclopaldic acid and epi-epoformin, and their efficacy against rust fungi, a significant group of plant pathogens causing substantial economic losses in agriculture. The information presented herein is compiled from experimental data to assist in the evaluation of these compounds as potential biofungicides.

Executive Summary

This compound and epi-epoformin have demonstrated significant inhibitory effects on the early developmental stages of rust fungi, specifically Puccinia triticina and Uromyces pisi. Both compounds effectively inhibit spore germination and appressoria formation, crucial steps in the infection process of these biotrophic pathogens.[1][2] This guide will delve into the quantitative performance of these compounds, their proposed mechanisms of action, and detailed experimental protocols for their evaluation.

Quantitative Performance Analysis

The antifungal activity of this compound and epi-epoformin against rust fungi has been quantified through in vitro and in planta experiments. The following tables summarize the key findings from a comparative study.

Table 1: In Vitro Inhibition of Spore Germination and Appressoria Formation of Puccinia triticina

CompoundConcentration (M)Spore Germination Inhibition (%)Appressoria Formation Inhibition (%)
This compound1 x 10⁻⁴~85%~90%
Epi-epoformin1 x 10⁻⁴~90%~95%
Control (Water & MeOH 5%)-0%0%
Fungicide (Azoxystrobin)-~98%~98%

Table 2: In Vitro Inhibition of Spore Germination and Appressoria Formation of Uromyces pisi

CompoundConcentration (M)Spore Germination Inhibition (%)Appressoria Formation Inhibition (%)
This compound1 x 10⁻⁴~80%~85%
Epi-epoformin1 x 10⁻⁴~88%~92%
Control (Water & MeOH 5%)-0%0%
Fungicide (Azoxystrobin)-~97%~97%

Table 3: In Planta Reduction of Infection Frequency (Pustules/cm²) on Host Plants

TreatmentUromyces pisi on Pea (cv. Messire)Puccinia triticina on Wheat (cv. Meridiano)
Preventive (48h before inoculation)
This compound (1 x 10⁻⁴ M)Significant reductionSignificant reduction
Epi-epoformin (1 x 10⁻⁴ M)Significant reductionSignificant reduction
Curative (48h after inoculation)
This compound (1 x 10⁻⁴ M)Moderate reductionModerate reduction
Epi-epoformin (1 x 10⁻⁴ M)Moderate reductionModerate reduction
Control (Water & MeOH 5%) High infectionHigh infection
Fungicide (Azoxystrobin) Very high reductionVery high reduction

The data indicates that both compounds are highly effective in preventing the initial stages of rust infection, with epi-epoformin showing slightly higher inhibitory activity in vitro.[1][2] Their performance is comparable to that of the commercial fungicide azoxystrobin, highlighting their potential as biofungicides.[1][2] Both compounds also exhibit curative effects, although to a lesser extent than their preventive capabilities.[1][2]

Mechanism of Action

The precise molecular mechanisms by which this compound and epi-epoformin inhibit rust fungi are still under investigation. However, studies on their effects on other organisms provide insights into their potential modes of action.

This compound

This compound is a known phytotoxin that can induce programmed cell death (PCD) in plant cells.[3][4][5] Its mechanism of action in plants involves the inhibition of the plasma membrane H⁺-ATPase, which leads to membrane depolarization, disruption of mitochondrial function, and overproduction of reactive oxygen species (ROS).[3][4][5] It is plausible that a similar mechanism is at play in its antifungal activity against rust fungi, where disruption of essential membrane functions and induction of cellular stress could inhibit germination and growth.

CA This compound PM Fungal Plasma Membrane CA->PM targets ATPase H⁺-ATPase CA->ATPase inhibits PM->ATPase Membrane Membrane Depolarization ATPase->Membrane leads to Mito Mitochondria Membrane->Mito affects ROS ROS Overproduction Mito->ROS induces PCD Programmed Cell Death ROS->PCD triggers Inhibition Inhibition of Germination & Appressoria Formation PCD->Inhibition

Proposed Mechanism of this compound
Epi-epoformin

The mode of action for epi-epoformin is less understood. However, a structure-activity relationship study has led to a hypothesis that its activity may be related to quinone/hydroquinone redox cycling.[6] This process can generate reactive oxygen species, leading to oxidative stress and cellular damage, which could ultimately inhibit fungal development. Further research is required to validate this hypothesis and identify the specific cellular targets in rust fungi.

EE Epi-epoformin Cell Fungal Cell EE->Cell Redox Quinone/Hydroquinone Redox Cycling Cell->Redox induces ROS Reactive Oxygen Species (ROS) Redox->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage OxidativeStress->Damage Inhibition Inhibition of Germination & Appressoria Formation Damage->Inhibition

Hypothesized Mechanism of Epi-epoformin

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following section outlines the key experimental protocols used in the comparative analysis of this compound and epi-epoformin.

In Vitro Antifungal Assay

This protocol assesses the direct inhibitory effect of the compounds on the germination and appressoria formation of rust fungi spores.

  • Preparation of Test Compounds: this compound and epi-epoformin are dissolved in methanol to create stock solutions. Working solutions are prepared by diluting the stock solutions with sterile distilled water to the desired final concentrations (e.g., 1 x 10⁻⁴ M). A control solution of 5% methanol in sterile distilled water is also prepared.

  • Spore Suspension: Freshly collected urediniospores of the target rust fungus (P. triticina or U. pisi) are suspended in sterile distilled water containing a surfactant (e.g., Tween 20) to ensure even dispersal.

  • Inoculation: Detached leaves of the host plant (e.g., wheat for P. triticina, pea for U. pisi) are placed on water agar in Petri dishes. A droplet of the test compound solution (or control) is applied to the adaxial surface of each leaf. After a brief drying period, a droplet of the spore suspension is placed on top of the treated area.

  • Incubation: The Petri dishes are incubated in the dark at an appropriate temperature (e.g., 20°C) for 24-48 hours to allow for spore germination and appressoria formation.

  • Microscopic Evaluation: After incubation, the leaf segments are stained with a suitable fluorescent dye (e.g., Calcofluor White) and observed under a fluorescence microscope. The percentage of germinated spores and the percentage of germinated spores that formed appressoria are determined by counting at least 100 spores per replicate.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound Solutions D Apply Compound to Leaf A->D B Prepare Spore Suspension E Apply Spore Suspension B->E C Prepare Detached Leaves on Water Agar C->D D->E F Incubate in Dark E->F G Stain with Fluorescent Dye F->G H Microscopic Observation G->H I Quantify Germination & Appressoria Formation H->I

In Vitro Antifungal Assay Workflow
In Planta Antifungal Assay

This protocol evaluates the efficacy of the compounds in preventing or curing rust infection on whole plants.

  • Plant Growth: Host plants are grown in pots under controlled greenhouse conditions until they reach a suitable developmental stage (e.g., the second leaf stage).

  • Treatment Application:

    • Preventive: Plants are sprayed with the test compound solutions (or control) until runoff, 48 hours before inoculation with rust spores.

    • Curative: Plants are first inoculated with rust spores and then sprayed with the test compound solutions (or control) 48 hours after inoculation.

  • Inoculation: Plants are inoculated by spraying with a suspension of fresh urediniospores in a carrier oil or water with a surfactant.

  • Incubation: Inoculated plants are kept in a dew chamber or a high-humidity environment in the dark for 16-24 hours to facilitate infection, and then transferred back to the greenhouse.

  • Disease Assessment: Disease severity is assessed 10-14 days after inoculation by counting the number of pustules per unit leaf area (infection frequency).

cluster_setup Setup cluster_treatment Treatment cluster_incubation Incubation & Assessment A Grow Host Plants B Preventive or Curative? A->B C Spray with Compound B->C Preventive E Inoculate with Spores B->E Curative D Inoculate with Spores C->D G Incubate in High Humidity D->G F Spray with Compound E->F F->G H Transfer to Greenhouse G->H I Assess Disease Severity H->I

In Planta Antifungal Assay Workflow

Conclusion

This compound and epi-epoformin represent promising natural alternatives to synthetic fungicides for the control of rust diseases. Their strong inhibitory effects on the critical early stages of fungal development, coupled with their efficacy in planta, warrant further investigation. Future research should focus on elucidating their precise molecular mechanisms of action against rust fungi, optimizing their formulation and application methods for field conditions, and evaluating their broader toxicological and environmental profiles. This will be crucial for their potential development and registration as commercial biofungicides.

References

Cross-Species Comparison of Cyclopaldic Acid Phytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytotoxic effects of cyclopaldic acid across various plant species, supported by experimental data. This compound, a mycotoxin produced by several fungal species, has demonstrated non-specific phytotoxicity, indicating its potential as a broad-spectrum herbicide.

Summary of Phytotoxic Effects

This compound induces a range of detrimental effects on plants, leading to cell death and tissue damage. Key observed effects include leaf chlorosis and necrosis, increased ion leakage, and membrane-lipid peroxidation.[1][2][3] At the cellular level, it inhibits root proton extrusion and the activity of plasma membrane H+-ATPase.[1][2][3]

The toxin targets several key subcellular components. It disrupts the mitochondrial network, leading to an overproduction of reactive oxygen species (ROS), and causes the disgregation of the tonoplast, the vacuolar membrane.[1][2] These events culminate in the induction of programmed cell death (PCD) and autophagy.[1][2][4] Studies in Arabidopsis thaliana have shown that this compound elicits the transcription of genes involved in the immune response to necrotrophic fungi, hormone biosynthesis, senescence, and PCD.[1][3]

Quantitative Phytotoxicity Data

The following table summarizes the observed phytotoxic effects of this compound at different concentrations across various plant species.

Plant SpeciesConcentrationObserved EffectsReference
Cypress (Cupressus sp.)10–100 µg/mLMarked leaf chlorosis and necrosis in severed twigs.[2]
Tomato (Lycopersicon esculentum)10–100 µg/mLLeaf chlorosis and necrosis in cuttings.[2]
Oat (Avena sativa)10–100 µg/mLLeaf chlorosis and necrosis in cuttings.[2]
Mung Bean (Vigna radiata)10–100 µg/mLLeaf chlorosis and necrosis in cuttings.[2]
Arabidopsis thaliana10 µMIncreased hydrogen peroxide production.[4]
Arabidopsis thaliana10 µM & 100 µMInhibition of root H+ extrusion, induction of chlorotic areas, and reduction in chlorophyll content in seedlings.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental workflow for assessing the phytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution B Plant Material Preparation (e.g., seedlings, cuttings, protoplasts) A->B C Application of this compound (e.g., in growth medium, injection, spray) B->C D Incubation under Controlled Conditions (e.g., temperature, light, humidity) C->D E Phenotypical Analysis (e.g., chlorosis, necrosis, growth inhibition) D->E F Biochemical Assays (e.g., ion leakage, H2O2 production, enzyme activity) D->F G Microscopy (e.g., confocal for subcellular localization) D->G H Gene Expression Analysis (e.g., qRT-PCR) D->H

Fig. 1: General experimental workflow for phytotoxicity assessment.
Plant Material and Growth Conditions

  • Arabidopsis thaliana seedlings can be grown in vitro on Murashige and Skoog (MS) medium.

  • Cuttings of species like cypress, tomato, oat, and mung bean can be used for direct treatment.

This compound Treatment
  • For in vitro seedling assays, this compound is added to the growth medium at desired concentrations (e.g., 10 µM and 100 µM).

  • For cuttings, the toxin can be applied by immersing the cut end in a solution (e.g., 10–100 µg/mL).

  • Subepidermal injections can also be performed on stems of seedlings.

Assessment of Phytotoxic Effects
  • Chlorosis and Necrosis: Visually assessed and can be quantified by measuring the affected leaf area.

  • Ion Leakage: Measured using a conductivity meter to determine the leakage of electrolytes from leaf discs or other tissues.

  • Hydrogen Peroxide (H₂O₂) Production: Can be detected in situ by staining with 3,3'-diaminobenzidine (DAB), which forms a brown precipitate in the presence of H₂O₂ and peroxidases.[4]

  • Plasma Membrane H⁺-ATPase Activity: Assayed in vitro using isolated plasma membrane vesicles.

  • Confocal Microscopy: Used to observe subcellular changes in protoplasts, such as mitochondrial network disruption and tonoplast disgregation.

Signaling Pathway of this compound Phytotoxicity

The phytotoxic effects of this compound are initiated by its interaction with multiple subcellular targets, triggering a cascade of events that lead to cell death.

G cluster_targets Subcellular Targets cluster_effects Downstream Effects CA This compound PM_ATPase Plasma Membrane H+-ATPase CA->PM_ATPase Mito Mitochondria CA->Mito Vacuole Vacuole CA->Vacuole Depol Depolarization of Transmembrane Potential PM_ATPase->Depol ROS ROS Overproduction Mito->ROS Tonoplast_Dis Tonoplast Disgregation Vacuole->Tonoplast_Dis PCD Programmed Cell Death & Autophagy Depol->PCD ROS->PCD Tonoplast_Dis->PCD

Fig. 2: Signaling pathway of this compound phytotoxicity.

Structure-Activity Relationship

The toxicity of this compound is linked to its chemical structure. Derivatives of this compound with one or both aldehyde groups transformed have shown reduced toxicity to both host and non-host plants.[5] This suggests that the aldehyde functional groups are critical for its phytotoxic activity. Conversely, iso-cyclopaldic acid and a monoacetylated derivative exhibited an inhibitory effect on esterases, similar to this compound.[5]

References

Cyclopaldic Acid: A Comparative Analysis of its Phytotoxic Effects on Host vs. Non-Host Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopaldic acid, a secondary metabolite produced by fungal pathogens of the genus Seiridium, is a potent, non-specific phytotoxin. It is a key player in the development of canker disease in host plants, primarily those belonging to the Cupressaceae family. However, its toxic effects are not limited to its hosts, as it also impacts a wide range of non-host plant species. This guide provides a comparative overview of the effects of this compound on both host and non-host plants, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and potential applications in herbicide and drug development.

Executive Summary

This compound exhibits a broad spectrum of phytotoxicity, inducing significant cellular damage in both host and non-host plants. The primary mechanism of action involves the induction of programmed cell death (PCD) and autophagy. The toxin targets multiple subcellular compartments, including the plasma membrane H+-ATPase, mitochondria, and vacuoles, leading to a cascade of events that culminate in cell death. While the fundamental mechanisms of toxicity appear conserved across different plant species, the sensitivity and specific physiological responses can vary. This guide synthesizes available data to draw a comparative picture of these effects.

Data Presentation: Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative effects of this compound on various physiological parameters in host and non-host plants. It is important to note that the data presented is compiled from different studies, and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

Table 1: Effect of this compound on Ion Leakage

Plant SpeciesHost/Non-HostThis compound ConcentrationDuration of TreatmentRelative Electrolyte Leakage (%)Reference
Cupressus macrocarpaHostNot specified (in vivo infection)Not specifiedIncreased[1]
Cupressus sempervirensHostNot specified (in vivo infection)Not specifiedIncreased[1]
Cupressus arizonicaHostNot specified (in vivo infection)Not specifiedIncreased[1]
Arabidopsis thalianaNon-Host10 µM6 hours~15%[2]
Arabidopsis thalianaNon-Host100 µM6 hours~25%[2]
Arabidopsis thalianaNon-Host10 µM24 hours~30%[2]
Arabidopsis thalianaNon-Host100 µM24 hours~50%[2]

Table 2: Effect of this compound on Chlorophyll Content

Plant SpeciesHost/Non-HostThis compound ConcentrationDuration of TreatmentChlorophyll Content (% of Control)Reference
Arabidopsis thalianaNon-Host10 µM3 days~80%[2]
Arabidopsis thalianaNon-Host100 µM3 days~60%[2]

Table 3: Effect of this compound on the Expression of Defense-Related Genes in Arabidopsis thaliana (Non-Host)

GeneFunctionThis compound ConcentrationDuration of TreatmentFold Change in ExpressionReference
WRKY30Transcription factor in defense response10 µM6 hours~4[2]
100 µM6 hours~8[2]
10 µM24 hours~6[2]
100 µM24 hours~12[2]
WRKY33Transcription factor in defense response10 µM6 hours~3[2]
100 µM6 hours~5[2]
10 µM24 hours~4[2]
100 µM24 hours~7[2]
γVPEVacuolar Processing Enzyme (PCD execution)10 µM24 hours~2.5[2]
100 µM24 hours~4[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Ion Leakage Assay

This protocol measures the extent of cell membrane damage by quantifying the leakage of electrolytes into an aqueous solution.

Materials:

  • Plant leaf tissue (e.g., leaf discs of a standardized size)

  • Deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

  • Shaker

Procedure:

  • Excise leaf discs of a uniform size from both control and this compound-treated plants.

  • Gently rinse the leaf discs with deionized water to remove surface contaminants.

  • Place a standardized number of leaf discs into a test tube or well containing a known volume of deionized water.

  • Incubate the samples on a shaker at a constant, gentle speed for a specified period (e.g., 2-4 hours) at room temperature.

  • Measure the initial electrical conductivity of the solution using a conductivity meter.

  • To determine the total electrolyte content, autoclave the samples (with the leaf discs) at 121°C for 20 minutes to cause complete cell lysis.

  • After cooling to room temperature, measure the final electrical conductivity.

  • Calculate the relative electrolyte leakage as a percentage: (Initial Conductivity / Final Conductivity) * 100.[3]

Chlorophyll Content Assay

This protocol quantifies the chlorophyll content in plant tissues, which is an indicator of photosynthesis and overall plant health.

Materials:

  • Plant leaf tissue

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Weigh a known amount of fresh leaf tissue.

  • Homogenize the tissue in 80% acetone using a mortar and pestle or a tissue homogenizer until the tissue is completely white.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for concentrations in mg/L):

    • Chlorophyll a = 12.7(A663) - 2.69(A645)

    • Chlorophyll b = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll = 20.2(A645) + 8.02(A663)

  • Express the results as mg of chlorophyll per gram of fresh tissue weight.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of specific genes in response to this compound treatment.

Materials:

  • Plant tissue (control and treated)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reactions using a suitable master mix, gene-specific primers, and the synthesized cDNA as a template.

  • Data Analysis: Use the 2^-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable reference gene (e.g., Actin or Ubiquitin).[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

G cluster_stress This compound Exposure cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_signaling Signaling Cascades This compound This compound Plasma Membrane H+-ATPase Plasma Membrane H+-ATPase This compound->Plasma Membrane H+-ATPase Mitochondria Mitochondria This compound->Mitochondria Vacuole Vacuole This compound->Vacuole Membrane Depolarization Membrane Depolarization Plasma Membrane H+-ATPase->Membrane Depolarization ROS Production ROS Production Mitochondria->ROS Production Tonoplast Disgregation Tonoplast Disgregation Vacuole->Tonoplast Disgregation JA Signaling Pathway JA Signaling Pathway ROS Production->JA Signaling Pathway SA Signaling Pathway SA Signaling Pathway ROS Production->SA Signaling Pathway PCD Induction PCD Induction Tonoplast Disgregation->PCD Induction JA Signaling Pathway->PCD Induction SA Signaling Pathway->PCD Induction

Caption: Cellular targets and downstream effects of this compound.

G This compound This compound ROS Production ROS Production This compound->ROS Production γVPE Activation γVPE Activation This compound->γVPE Activation induces expression JA Biosynthesis JA Biosynthesis ROS Production->JA Biosynthesis activates SA Biosynthesis SA Biosynthesis ROS Production->SA Biosynthesis activates WRKY30/33 Activation WRKY30/33 Activation JA Biosynthesis->WRKY30/33 Activation activates SA Biosynthesis->WRKY30/33 Activation modulates Defense Gene Expression Defense Gene Expression WRKY30/33 Activation->Defense Gene Expression PCD PCD Defense Gene Expression->PCD Vacuolar Collapse Vacuolar Collapse γVPE Activation->Vacuolar Collapse Vacuolar Collapse->PCD

Caption: Signaling pathways activated by this compound.

G cluster_setup Experimental Setup cluster_assays Physiological & Molecular Assays cluster_analysis Data Analysis & Interpretation Plant Material Plant Material This compound Treatment This compound Treatment Plant Material->this compound Treatment Ion Leakage Assay Ion Leakage Assay This compound Treatment->Ion Leakage Assay Chlorophyll Assay Chlorophyll Assay This compound Treatment->Chlorophyll Assay qRT-PCR qRT-PCR This compound Treatment->qRT-PCR Microscopy Microscopy This compound Treatment->Microscopy Data Quantification Data Quantification Ion Leakage Assay->Data Quantification Chlorophyll Assay->Data Quantification qRT-PCR->Data Quantification Microscopy->Data Quantification Comparative Analysis Comparative Analysis Data Quantification->Comparative Analysis Pathway Modeling Pathway Modeling Comparative Analysis->Pathway Modeling

References

Safety Operating Guide

Personal protective equipment for handling Cyclopaldic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cyclopaldic Acid

FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL

This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate risks associated with the handling of this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment. This is the minimum requirement, and a full risk assessment should be conducted for any new or modified procedures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene preferred)To prevent skin contact and absorption.[2][3]
Eye Protection Safety goggles and a face shield, or a full face-piece respiratorTo protect against splashes and airborne particles.[2]
Body Protection Disposable gown or a clean lab coatTo prevent contamination of personal clothing.[2]
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved mask or a chemical cartridge respiratorTo protect against inhalation of airborne particles or aerosols.[2]
Operational Plan: Handling this compound

1. Preparation:

  • Ensure a chemical fume hood is operational and available.[4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

2. Handling:

  • All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use only non-sparking tools and operate in an area free from ignition sources, as the flammability of related compounds is a concern.[1][4]

  • Avoid the creation of dust or aerosols.

  • In case of skin contact, immediately wash the affected area with soap and water and remove contaminated clothing.[1]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

  • If inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • If swallowed, rinse the mouth with water and seek immediate medical attention.[1][4]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1][4]

Visual Workflow for Safe Handling

The following diagrams illustrate the key procedural workflows for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep1 Verify Fume Hood & Safety Showers Prep2 Gather Materials Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handle1 Work in Fume Hood Prep3->Handle1 Handle2 Use Non-Sparking Tools Handle1->Handle2 Handle3 Avoid Aerosol Generation Handle2->Handle3 Post1 Decontaminate Surfaces Handle3->Post1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: Procedural workflow for handling this compound.

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Solid Solid Waste (Gloves, Gowns, etc.) SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer Disposal Environmental Health & Safety Office SolidContainer->Disposal LiquidContainer->Disposal

Caption: Waste disposal plan for this compound.

References

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Reactant of Route 1
Cyclopaldic acid
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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